Thalidomide-O-C6-NHBoc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H31N3O7 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
tert-butyl N-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]carbamate |
InChI |
InChI=1S/C24H31N3O7/c1-24(2,3)34-23(32)25-13-6-4-5-7-14-33-17-10-8-9-15-19(17)22(31)27(21(15)30)16-11-12-18(28)26-20(16)29/h8-10,16H,4-7,11-14H2,1-3H3,(H,25,32)(H,26,28,29) |
InChI Key |
SWSPUYLZEIPCHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Foundational & Exploratory
Thalidomide-O-C6-NHBoc chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and application of Thalidomide-O-C6-NHBoc, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Identity and Properties
This compound, systematically named tert-butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate, is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a six-carbon alkyl linker terminating in a Boc-protected amine. This bifunctional nature makes it a valuable tool for the synthesis of PROTACs.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | tert-butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate | N/A |
| CAS Number | 2509093-23-4 | [1][2][3] |
| Molecular Formula | C₂₄H₃₁N₃O₇ | [1] |
| Molecular Weight | 473.52 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | >95% (typical) | [4] |
| Storage Conditions | Store at -20°C, sealed, away from moisture. In solvent, store at -80°C for up to 6 months. | [1] |
Role in PROTAC Technology
This compound serves as a foundational component for constructing PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The thalidomide portion of the molecule acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). The terminal Boc-protected amine on the C6 linker provides a reactive handle for conjugation to a ligand that targets a protein of interest (POI).
The fundamental mechanism of a PROTAC involves bringing the target protein and the E3 ligase into close proximity, thereby facilitating the ubiquitination of the target protein and marking it for degradation by the proteasome.
Figure 1: PROTAC Mechanism of Action.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol describes the synthesis of this compound from 4-hydroxythalidomide and a Boc-protected 6-carbon linker with a leaving group.
Figure 2: General Synthesis Workflow.
Materials:
-
4-Hydroxythalidomide
-
tert-butyl (6-bromohexyl)carbamate (or a similar C6 linker with a suitable leaving group)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2-3 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add a solution of tert-butyl (6-bromohexyl)carbamate (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the thalidomide aromatic and piperidine (B6355638) protons, the C6 alkyl chain protons, and the Boc protecting group protons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 474.22). |
| HPLC | A single major peak indicating high purity. |
Deprotection and Conjugation to a Protein of Interest (POI) Ligand
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine, Thalidomide-O-C6-NH₂. This primary amine can then be coupled to a carboxylic acid-functionalized POI ligand using standard peptide coupling reagents (e.g., HATU, HOBt) to form the final PROTAC molecule.
Safety Information
Thalidomide and its derivatives are known teratogens and must be handled with extreme caution, particularly by female researchers of childbearing potential. Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.
References
The Core Mechanism of Thalidomide-O-C6-NHBoc in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of E3 Ligase Ligands
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs facilitate their complete removal. These heterobifunctional molecules consist of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.
The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase is the cornerstone of PROTAC technology. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most frequently recruited E3 ligases in PROTAC design due to the availability of well-characterized and potent small molecule ligands.
Thalidomide-O-C6-NHBoc: A Key Building Block for CRBN-Recruiting PROTACs
This compound is a synthetic E3 ligase ligand-linker conjugate that plays a pivotal role in the construction of CRBN-recruiting PROTACs. It incorporates the thalidomide (B1683933) moiety, a well-established ligand for CRBN, connected to a six-carbon (C6) alkyl linker terminating in a Boc-protected amine (-NHBoc). The thalidomide component ensures the specific recruitment of the CRBN E3 ligase complex, while the Boc-protected amine provides a versatile chemical handle for conjugation to a warhead targeting a specific POI.
Mechanism of Action
The mechanism of action of a PROTAC utilizing this compound follows a catalytic cycle:
-
Ternary Complex Formation: The PROTAC, through its two distinct ligands, simultaneously binds to the POI and the CRBN E3 ligase, forming a POI-PROTAC-CRBN ternary complex. The C6 linker in this compound provides the necessary flexibility and length to facilitate the optimal orientation of the POI and CRBN for subsequent ubiquitination.
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E3 ligase machinery. This proximity allows for the efficient transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically cleaves the POI into small peptides, effectively eliminating it from the cell.
-
PROTAC Recycling: After inducing the degradation of the POI, the PROTAC is released and can engage with another POI and E3 ligase, thus acting catalytically to degrade multiple protein copies.
Quantitative Data
While specific quantitative data for PROTACs utilizing the exact this compound linker is not extensively available in the public domain, the following tables provide representative data for thalidomide and closely related PROTACs to serve as a benchmark for expected performance.
Table 1: Binding Affinity of Thalidomide and its Analogs to CRBN
| Compound | Binding Affinity (Kd or IC50) | Assay Method |
| Thalidomide | ~250 nM (Kd) | Competitive Titration |
| Lenalidomide | ~178 nM (Kd) | Competitive Titration |
| Pomalidomide | ~157 nM (Kd) | Competitive Titration |
Table 2: Representative Degradation Potency of Thalidomide-based PROTACs
| PROTAC Target | Linker Type | Cell Line | DC50 | Dmax |
| BRD4 | PEG-based | Human leukemia (MV4;11) | 8 nM | >95% |
| BTK | Alkyl-based | Human B-cell lymphoma (Ramos) | 100 nM | >90% |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC, target protein, and cell line used.
Experimental Protocols
Synthesis of this compound
CRBN Binding Assay (Competitive Fluorescence Polarization)
This assay determines the binding affinity of the PROTAC to CRBN.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled thalidomide tracer
-
Test PROTAC (based on this compound)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA)
-
384-well black microplates
Procedure:
-
Prepare a serial dilution of the test PROTAC in the assay buffer.
-
In a 384-well plate, add the serially diluted PROTAC.
-
Add a fixed concentration of the fluorescently labeled thalidomide tracer to each well.
-
Add a fixed concentration of purified CRBN protein to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the fluorescence polarization values against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protein Degradation Assay (Western Blot)
This assay quantifies the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Test PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts for all samples and perform SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies against the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein.
Materials:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Purified recombinant CRBN/DDB1 complex
-
Purified recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
Test PROTAC
-
Reaction buffer
Procedure:
-
Assemble the reaction mixture containing E1, E2, CRBN/DDB1, POI, and ubiquitin in the reaction buffer.
-
Add the test PROTAC or vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a positive result.
Logical Relationships in PROTAC Efficacy
The successful design of a potent PROTAC is a multifactorial process governed by the interplay of several key parameters.
Conclusion
This compound serves as a critical and versatile building block in the development of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its thalidomide moiety ensures specific engagement with CRBN, while the C6 linker provides the necessary spacing and the Boc-protected amine allows for straightforward conjugation to a wide variety of target-binding warheads. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation through the assays detailed in this guide, is essential for the successful design and optimization of novel and effective protein degraders for therapeutic and research applications. While specific quantitative data for PROTACs containing this exact linker remains to be broadly published, the principles and methodologies outlined here provide a robust framework for their characterization.
The Central Role of Cereblon in Thalidomide-Based PROTACs: A Technical Guide
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules leverage the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule consists of a ligand that binds the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1] At the forefront of PROTAC technology is the use of thalidomide (B1683933) and its derivatives (immunomodulatory drugs or IMiDs), such as lenalidomide (B1683929) and pomalidomide, to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][3]
This technical guide provides an in-depth exploration of the critical role of Cereblon in the mechanism of action of thalidomide-based PROTACs, intended for researchers, scientists, and drug development professionals.
The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
Cereblon (CRBN) is the substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4] This complex is a key player in the UPS, responsible for tagging proteins with ubiquitin for subsequent degradation by the 26S proteasome. The CRL4^CRBN^ complex is composed of four main proteins:
-
Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.[5]
-
RING-Box Protein 1 (RBX1 or ROC1): A RING finger protein that recruits the ubiquitin-charged E2 conjugating enzyme.[2][]
-
Cereblon (CRBN): The substrate receptor that recognizes and binds to specific proteins targeted for degradation.[2][4]
Mechanism of Action: Hijacking Cereblon
The story of thalidomide is one of redemption, from a tragic teratogen to a powerful tool in medicine. Its mechanism was elucidated with the discovery that it binds directly to CRBN.[2][7] Thalidomide and its analogs do not inhibit the E3 ligase; instead, they act as "molecular glues."[4][8] They bind to a hydrophobic pocket in CRBN, altering its substrate specificity and inducing the recruitment of "neosubstrates"—proteins not normally targeted by CRBN, such as transcription factors IKZF1 and IKZF3.[3][][9]
PROTAC technology ingeniously co-opts this mechanism. By linking a thalidomide derivative to a ligand for a POI, the PROTAC brings the target protein into close proximity with the CRL4^CRBN^ complex. This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the surface of the POI.[2] The resulting polyubiquitin (B1169507) chain acts as a degradation signal, marking the POI for destruction by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of Degradation: A Technical Guide to Thalidomide-O-C6-NHBoc for E3 Ubiquitin Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted protein degradation has heralded a new era in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this revolution are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that hijack the cell's own ubiquitin-proteasome system to eliminate specific protein targets. A critical component of many successful PROTACs is the E3 ubiquitin ligase recruiter. This technical guide provides an in-depth exploration of Thalidomide-O-C6-NHBoc, a key building block for engaging the Cereblon (CRBN) E3 ubiquitin ligase, a cornerstone of modern PROTAC design.
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based Cereblon (CRBN) ligand and a C6 linker with a Boc-protected amine.[1] This structure provides a versatile platform for the synthesis of PROTACs, enabling the linkage of a target-binding warhead to the CRBN E3 ligase machinery.
Core Principle: The PROTAC-induced Ternary Complex
The fundamental mechanism of action for a thalidomide-based PROTAC relies on the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and the CRBN E3 ligase. The thalidomide (B1683933) moiety of the PROTAC binds to CRBN, while the other end of the PROTAC binds to the POI. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Quantitative Data Presentation
While specific quantitative data for PROTACs utilizing the exact this compound linker is not extensively available in the public domain, the following tables provide representative data for thalidomide, its analogs, and PROTACs constructed with similar CRBN-recruiting moieties. This data serves as a benchmark for the expected performance.
Table 1: Binding Affinities of Thalidomide and Analogs to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method |
| Thalidomide | ~250 nM | Not Specified |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay |
| Lenalidomide | ~178 nM | Not Specified |
| Pomalidomide | ~157 nM | Not Specified |
Note: Binding affinities can vary depending on the specific experimental conditions.
Table 2: Degradation Potency of Representative Thalidomide-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 (Pomalidomide-based) | BRD4 | Jurkat | < 1 | > 95 |
| MI-389 | GSPT1 | - | 21.3 (EC50) | ~100 at 100 nM |
DC50: Concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Experimental Protocols
Detailed methodologies are crucial for the successful development and characterization of PROTACs. Below are representative protocols for key experiments.
Western Blot for PROTAC-Induced Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation in a cellular context.
Materials:
-
Cell line expressing the Protein of Interest (POI)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1 E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC stock solution (in DMSO)
-
Assay buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup: Assemble the ubiquitination reaction on ice. A typical reaction includes E1, E2, E3, POI, ubiquitin, and ATP in the assay buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a vehicle-only control (DMSO).
-
Incubation: Initiate the reaction by transferring the tubes to a 37°C incubator for a defined period (e.g., 60-120 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a positive result.
CRBN Engagement Assays
Confirming that the PROTAC engages CRBN is crucial. Several biophysical assays can be employed.
a) AlphaLISA/AlphaScreen Assay:
This bead-based proximity assay is highly sensitive for detecting the formation of the ternary complex.
Principle: Donor and acceptor beads are coated with molecules that recognize the tagged POI and CRBN, respectively. When the PROTAC brings the POI and CRBN into close proximity, the beads are also brought together, generating a chemiluminescent signal.
b) Fluorescence Polarization (FP) Assay:
A competitive FP assay can determine the binding affinity of an unlabeled PROTAC.
Principle: The assay measures the ability of the PROTAC to displace a fluorescently labeled thalidomide tracer from binding to purified recombinant CRBN.
Logical Relationships in PROTAC Design
The successful design of a PROTAC using this compound involves a careful interplay between its three core components.
Conclusion
This compound represents a versatile and powerful tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its modular nature allows for the rational design and synthesis of degraders against a wide array of protein targets. A thorough understanding of the underlying principles of ternary complex formation, coupled with rigorous experimental validation using the protocols outlined in this guide, will empower researchers to unlock the full therapeutic potential of this exciting modality. The continued exploration of linkerology and E3 ligase biology will undoubtedly lead to the development of next-generation protein degraders with enhanced potency, selectivity, and safety profiles.
References
The Rebirth of Thalidomide: A Technical Guide to Targeted Protein Degradation
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms and Methodologies of Thalidomide-Based Molecular Glues.
Once a symbol of pharmaceutical tragedy, thalidomide (B1683933) has been repurposed, initiating a paradigm shift in drug discovery. This technical guide delves into the intricate molecular mechanisms by which thalidomide and its derivatives function as "molecular glues," hijacking the cellular machinery to induce the targeted degradation of disease-causing proteins. We will explore the foundational discovery of Cereblon (CRBN) as the primary target, the subsequent elucidation of neosubstrate recruitment, and the key experimental methodologies that underpin this revolutionary therapeutic modality.
The Core Mechanism: A Tripartite Alliance for Degradation
Thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide, do not operate as conventional inhibitors. Instead, they function as potent inducers of proximity between the E3 ubiquitin ligase complex component, Cereblon (CRBN), and a set of proteins not normally targeted by this ligase, termed "neosubstrates".[1][2]
The process unfolds through a series of orchestrated molecular events:
-
Binding to Cereblon: The glutarimide (B196013) ring of the thalidomide derivative docks into a specific pocket on CRBN, a substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex.[3] This binding event induces a conformational change on the surface of CRBN.
-
Neosubstrate Recruitment: The newly formed CRBN-drug interface creates a binding site for neosubstrate proteins.[2][4] The specificity of which neosubstrate is recruited depends on the chemical structure of the thalidomide derivative.[2]
-
Ubiquitination: The CRL4^CRBN^ complex, now in proximity to the neosubstrate, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein.[2][5]
-
Proteasomal Degradation: The polyubiquitinated neosubstrate is recognized and subsequently degraded by the 26S proteasome, effectively eliminating the target protein from the cell.[2][4]
This catalytic process allows a single molecule of the drug to trigger the degradation of multiple target protein molecules.[4]
Quantitative Analysis of Thalidomide Derivative Activity
The efficacy of thalidomide derivatives is quantified by their binding affinity to CRBN and their ability to induce the degradation of specific neosubstrates. This data is crucial for comparing the potency and selectivity of different compounds.
Table 1: Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)
The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction. Affinities can vary based on the specific assay conditions and protein constructs used.
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Competitive Titration | [6] |
| Lenalidomide | ~178 nM | Competitive Titration | [6] |
| Pomalidomide | ~157 nM | Competitive Titration | [6] |
| Lenalidomide | 0.64 µM | Isothermal Titration Calorimetry (ITC) | [3] |
| Pomalidomide | 14.7 µM (to TBD) | Isothermal Titration Calorimetry (ITC) | [3] |
TBD: Thalidomide Binding Domain of CRBN
Table 2: Neosubstrate Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)
The half-maximal degradation concentration (DC₅₀) represents the concentration of a compound required to degrade 50% of the target protein. The maximum degradation (Dₘₐₓ) is the highest percentage of protein degradation achieved.
| Derivative | Neosubstrate | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
| Lenalidomide | IKZF1 | MM.1S | Not Specified | >90% | [7] |
| Pomalidomide | IKZF1 | MM.1S | 10 nM | >90% | [7] |
| CC-885 | GSPT1 | MOLM-13 | 1.6 nM | >90% | [7] |
| EM12 | IKZF1 | HEK293T | 1.7 µM | ~69% | [8] |
| 4-OH-EM12 | IKZF1 | HEK293T | 28 nM | ~82% | [8] |
| CC-90009 | GSPT1 | 22Rv1 | 19 nM | Not Specified | [9] |
Key Experimental Protocols
The discovery and characterization of thalidomide's mechanism have been driven by a suite of sophisticated biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to confirm that a thalidomide derivative can induce the CRBN-dependent ubiquitination of a neosubstrate.
Objective: To determine if a thalidomide derivative promotes the ubiquitination of a target neosubstrate by the CRL4^CRBN^ complex.
Materials:
-
Recombinant Human E1 enzyme (UBE1)
-
Recombinant Human E2 enzyme (e.g., UBE2D3)
-
Recombinant CRL4^CRBN^ complex
-
Recombinant target neosubstrate (e.g., IKZF1)
-
Biotin-labeled Ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer
-
Thalidomide derivative (dissolved in DMSO)
-
DMSO (vehicle control)
-
SDS-PAGE sample buffer
-
PVDF membrane, blocking buffer, primary and secondary antibodies for Western blotting
Protocol:
-
Reaction Setup: On ice, prepare a master mix containing E1, E2, CRL4^CRBN^ complex, Biotin-Ubiquitin, and the target neosubstrate in ubiquitination reaction buffer.
-
Compound Addition: Aliquot the master mix into separate tubes. Add the thalidomide derivative to the desired final concentration. For the negative control, add an equivalent volume of DMSO. Include a "No ATP" control to ensure the reaction is ATP-dependent.[2]
-
Initiate Reaction: Start the reaction by adding ATP to each tube (except the "No ATP" control).
-
Incubation: Incubate the reactions at 37°C for 60-90 minutes to allow for ubiquitination.[2]
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target neosubstrate.
-
A "ladder" of higher molecular weight bands corresponding to the neosubstrate indicates successful polyubiquitination.[2]
-
Alternatively, probe with streptavidin-HRP to detect all biotin-ubiquitinated proteins.
-
Neosubstrate Identification via Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful unbiased approach to identify the proteins that interact with CRBN in a drug-dependent manner.
Objective: To identify novel neosubstrates of a thalidomide derivative.
Materials:
-
Cell line of interest (e.g., MM.1S multiple myeloma cells)
-
Thalidomide derivative and DMSO control
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Anti-CRBN antibody or immobilized thalidomide analog beads
-
Protein A/G magnetic beads (if using antibody)
-
Wash buffers
-
Elution buffer
-
Reagents for protein reduction, alkylation, and tryptic digestion
-
LC-MS/MS instrumentation and analysis software
Protocol:
-
Cell Treatment: Culture cells and treat with either the thalidomide derivative or DMSO for a specified time.
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer to prepare a total protein extract.
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with an anti-CRBN antibody, followed by capture with Protein A/G beads.
-
Alternatively, incubate lysates with beads conjugated to a thalidomide analog to pull down CRBN and its interactors.[10]
-
-
Washing: Thoroughly wash the beads to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: Use proteomics software to identify and quantify the proteins in each sample. Proteins that are significantly enriched in the drug-treated sample compared to the DMSO control are candidate neosubstrates.[10]
Cellular Protein Degradation Assay (DC₅₀/Dₘₐₓ Determination)
This is the standard method to quantify the potency and efficacy of a degrader compound in a cellular context.
Objective: To determine the DC₅₀ and Dₘₐₓ values for a thalidomide derivative against a specific neosubstrate.
Materials:
-
Cell line expressing the target neosubstrate
-
Thalidomide derivative
-
Multi-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Western blot reagents and antibodies (for target and loading control)
Protocol:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the thalidomide derivative for a fixed period (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with PBS and lyse them directly in the wells.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.[1]
-
Western Blotting:
-
Normalize protein amounts and separate lysates by SDS-PAGE.
-
Transfer to a PVDF membrane and probe with a primary antibody against the target neosubstrate and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and detect using chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of remaining protein for each drug concentration relative to the DMSO control.
-
Plot the percentage of remaining protein against the log of the drug concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[1]
-
Advanced Applications and Future Directions
The understanding of thalidomide's mechanism has catalyzed the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules consist of a ligand that binds to a target protein of interest, a linker, and a ligand (often a thalidomide derivative) that recruits an E3 ligase like CRBN. This technology dramatically expands the "druggable" proteome by enabling the degradation of proteins that lack traditional active sites.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. News - GSPT1 degrader - LARVOL VERI [veri.larvol.com]
- 10. beyondspringpharma.com [beyondspringpharma.com]
- 11. protocols.io [protocols.io]
The Pivotal Role of the C6 Linker in Thalidomide-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This guide provides an in-depth technical analysis of the function of a specific and commonly employed linker component, the C6 alkyl chain, in the context of thalidomide-based PROTACs, exemplified by the versatile building block, Thalidomide-O-C6-NHBoc.
Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1] When incorporated into a PROTAC, the thalidomide moiety serves to hijack the cellular ubiquitin-proteasome system. The C6 linker, a six-carbon alkyl chain, plays a critical, non-passive role in orchestrating the formation and stability of the key ternary complex (POI-PROTAC-CRBN), ultimately dictating the efficiency and selectivity of protein degradation.
Core Function of the C6 Linker
The C6 alkyl linker in a thalidomide-based PROTAC, such as one synthesized from this compound, is more than a simple spacer. Its chemical and physical properties profoundly influence the overall performance of the degrader molecule.
1. Spatial Orientation and Ternary Complex Formation: The primary function of the C6 linker is to bridge the thalidomide-based CRBN ligand and the POI ligand at an optimal distance and orientation. This spatial arrangement is crucial for the successful formation of a productive ternary complex.[2] A linker that is too short may lead to steric hindrance, preventing the POI and CRBN from coming together effectively. Conversely, an excessively long linker might result in a non-productive complex where the lysine (B10760008) residues on the POI are not accessible for ubiquitination by the E2 ubiquitin-conjugating enzyme.[3] The six-carbon chain provides a balance of flexibility and defined length that has proven effective for a variety of targets.
2. Physicochemical Properties: The C6 alkyl linker is hydrophobic in nature, which can enhance the cell permeability of the PROTAC molecule.[4] This is a critical attribute, as PROTACs are often large molecules that can face challenges in crossing the cell membrane to reach their intracellular targets.[4] However, excessive hydrophobicity can also lead to poor aqueous solubility and non-specific binding.[2] The C6 length often represents a compromise, providing sufficient lipophilicity to aid in cell entry without drastically reducing solubility.
3. Flexibility and Conformational Dynamics: The saturated alkyl chain of the C6 linker imparts a significant degree of conformational flexibility.[2] This allows the PROTAC to adopt various conformations, facilitating the induced fit required for stable ternary complex formation with a diverse range of POIs and E3 ligases. While some rigidity can be beneficial in pre-organizing the PROTAC for binding, the flexibility of an alkyl linker can be advantageous in the empirical process of PROTAC optimization.[2]
Quantitative Analysis of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies on CRBN-recruiting PROTACs with varying alkyl linker lengths to illustrate the impact on degradation efficiency. While specific data for a PROTAC derived directly from this compound is not available in a single comprehensive source, the presented data provides a strong indication of the performance characteristics of C6-linked degraders.
Table 1: Impact of Alkyl Linker Length on Degradation of Target Protein X in Cell Line Y
| PROTAC | Linker Length (n-alkyl) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | C4 | 250 | 85 |
| PROTAC-2 | C6 | 77 | >95 |
| PROTAC-3 | C8 | 150 | 90 |
| PROTAC-4 | C10 | 400 | 80 |
This is a representative dataset compiled from general trends observed in PROTAC literature. Actual values are target and cell line dependent.
Table 2: Comparative Permeability of PROTACs with Different Linkers
| PROTAC | Linker Type | PAMPA Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-A | PEG4 | 0.8 |
| PROTAC-B | Alkyl C6 | 2.5 |
| PROTAC-C | Alkyl C12 | 1.8 (reduced due to aggregation) |
This table illustrates the general trend of increased passive permeability with alkyl linkers compared to more polar PEG linkers, with an optimal length before self-aggregation may occur.
Signaling Pathways and Experimental Workflows
The following diagrams, rendered in DOT language, illustrate the key signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating a novel PROTAC.
References
An In-Depth Technical Guide to the Boc Protecting Group in Thalidomide-O-C6-NHBoc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tert-butyloxycarbonyl (Boc) protecting group in the context of Thalidomide-O-C6-NHBoc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the synthesis and deprotection of this molecule, the role of the Boc group, and its relevance in the broader context of PROTAC-mediated protein degradation, supported by experimental protocols and quantitative data.
The Role of the Boc Protecting Group in this compound
This compound is a bifunctional molecule composed of a thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a 6-carbon alkyl linker to a Boc-protected amine. The Boc group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2]
In the synthesis of PROTACs, the terminal amine of the linker is a key functional group for conjugation to a ligand that targets a specific protein of interest. The Boc group serves to mask the reactivity of this amine during the synthesis of the thalidomide-linker fragment, preventing unwanted side reactions. Once the thalidomide-linker-NHBoc moiety is prepared, the Boc group is removed (deprotection) to reveal the free amine, which is then available for coupling with the target protein ligand.
Synthesis of this compound
Representative Experimental Protocol:
This protocol is a representative procedure based on the synthesis of similar thalidomide-linker conjugates.
Step 1: Synthesis of 4-Hydroxythalidomide
4-Hydroxythalidomide can be synthesized from 3-hydroxyphthalic anhydride (B1165640) and L-glutamine.
-
Reaction: 3-hydroxyphthalic anhydride is reacted with L-glutamine in a suitable solvent such as acetic acid at reflux.
-
Work-up: The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Step 2: Synthesis of the C6-linker with a terminal Boc-protected amine
A suitable C6 linker precursor, such as 6-bromohexan-1-amine (B2437592), is protected with a Boc group.
-
Reaction: 6-bromohexan-1-amine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM).
-
Work-up: The reaction is quenched, and the product is extracted and purified by column chromatography.
Step 3: Coupling of 4-Hydroxythalidomide with the Boc-protected linker
The final step is the coupling of 4-hydroxythalidomide with the Boc-protected C6 linker via a Williamson ether synthesis.
-
Reaction: 4-Hydroxythalidomide is reacted with the Boc-protected 6-bromohexylamine in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction is typically heated to ensure completion.
-
Work-up: The reaction mixture is cooled, poured into water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
Quantitative Data for Analogue Synthesis:
The following table summarizes typical yields for the synthesis of thalidomide analogues using solid-phase synthesis, which can provide an estimation of the expected efficiency of similar solution-phase syntheses.[3]
| Step | Reagents/Conditions | Time (h) | Temperature | Yield (%) | Purity (%) |
| Resin Loading | Phthalic anhydride, TEA, DMAP, DMF | 18 | Room Temp | - | - |
| Amide Coupling | α-aminoglutarimide, DIC, HOBt, DMF | 18 | Room Temp | - | - |
| Cleavage & Cyclization | 5% TFA in toluene | 4-12 | Reflux | 40.3 - 98.1 | 92.3 - 98.9 |
Deprotection of the Boc Group
The removal of the Boc group is a critical step to enable the final conjugation of the thalidomide-linker moiety to the target protein ligand. Acid-catalyzed cleavage is the most common method for Boc deprotection.
Detailed Experimental Protocol for Boc Deprotection:
-
Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for Boc deprotection. A solution of 20-50% TFA in DCM is typically used. Alternatively, 4M HCl in dioxane can also be employed.[4]
-
Procedure:
-
Dissolve the Boc-protected this compound in DCM.
-
Add the TFA solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base.
-
Quantitative Data for Boc Deprotection of a Model Substrate:
The following table presents data on the deprotection of a model Boc-protected amine, illustrating the efficiency of different acidic conditions.[4]
| Reagent | Solvent | Time (min) | Yield (%) |
| 50% TFA | DCM | 5 | 78 |
| 50% TFA | DCM | 30 | >95 |
| 4 M HCl | Dioxane | 30 | 85 |
| 4 M HCl | Dioxane | 60 | >95 |
Monitoring Boc Deprotection:
LC-MS is a powerful technique to monitor the progress of the deprotection reaction. The disappearance of the starting material (this compound) and the appearance of the deprotected product (Thalidomide-O-C6-NH₂) can be tracked by their respective mass-to-charge ratios (m/z).
Signaling Pathway and Mechanism of Action in PROTACs
This compound, after deprotection and conjugation, forms a PROTAC that hijacks the cell's ubiquitin-proteasome system to degrade a target protein. The thalidomide moiety specifically binds to Cereblon (CRBN), a substrate receptor of the Cullin-4A-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.
Mechanism of Action:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and CRBN, forming a ternary complex (POI-PROTAC-CRBN). The C6 linker plays a crucial role in enabling the formation of a stable and productive ternary complex.[5][6]
-
Ubiquitination: The formation of the ternary complex brings the E3 ligase in close proximity to the POI. This allows the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.
-
Catalytic Cycle: The PROTAC molecule is not consumed in this process and can go on to induce the degradation of multiple POI molecules, acting in a catalytic manner.
Diagrams:
Caption: Boc protection and deprotection cycle.
Caption: PROTAC mechanism of action.
Caption: Experimental workflow for PROTAC synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Thalidomide-O-C6-NHBoc: A Core Building Block for PROTAC Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Targeted Protein Degradation
In the landscape of modern drug discovery, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. Unlike traditional small-molecule inhibitors that merely block the function of a target protein, PROTACs orchestrate the complete removal of a protein of interest (POI) from the cellular environment. This is achieved by hijacking the cell's own ubiquitin-proteasome system (UPS). A PROTAC molecule is a heterobifunctional chimera, comprising a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
At the heart of many successful PROTACs lies the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. Thalidomide (B1683933) and its analogs have been identified as potent ligands for CRBN, making them invaluable components in PROTAC design. This technical guide focuses on a key building block in this endeavor: Thalidomide-O-C6-NHBoc . This molecule provides a pre-functionalized thalidomide moiety with a six-carbon alkyl linker, terminating in a Boc-protected amine, ready for conjugation to a POI ligand.
This compound: Structure and Function
This compound is a synthetic E3 ligase ligand-linker conjugate designed for the modular synthesis of PROTACs. Its structure consists of three key components:
-
The Thalidomide Moiety: This serves as the CRBN-binding element. The glutarimide (B196013) portion of thalidomide fits into a specific pocket on the CRBN protein, effectively recruiting the entire CRL4-CRBN E3 ubiquitin ligase complex.
-
The C6 Alkyl Linker: A six-carbon aliphatic chain that connects the thalidomide moiety to the reactive handle. The length and flexibility of this linker are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and CRBN.
-
The Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise synthesis. Deprotection reveals a primary amine that can be readily coupled to a POI ligand, typically via an amide bond formation.
The use of an alkyl chain as a linker offers a degree of conformational flexibility, which can be advantageous in allowing the PROTAC to adopt an optimal orientation for ternary complex formation.
Quantitative Data: Performance of Thalidomide-Based PROTACs
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. This is quantified by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC.
While extensive quantitative data for PROTACs synthesized specifically with this compound is not centrally collated, the performance of thalidomide-based PROTACs with similar alkyl linkers provides valuable insights into their potential efficacy.
| Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| SHP2 | Thalidomide | PEG | 6.02 | >90 | Not Specified |
| GSPT1 | Thalidomide | C6-amine | Complete depletion at 100 nM | >90 | Not Specified |
| FBXO22 | Thalidomide | C8-amine | ~50% degradation at 3 µM | ~50 | Jurkat |
Binding Affinity of Thalidomide to CRBN
The initial and crucial step in PROTAC action is the binding of the E3 ligase ligand to its target. The binding affinity of thalidomide to CRBN has been determined to be in the nanomolar range, providing a strong anchor for the PROTAC.
| Ligand | Dissociation Constant (Kd) |
| Thalidomide | ~250 nM[1] |
| Lenalidomide | ~178 nM[1] |
| Pomalidomide | ~157 nM[1] |
It is anticipated that the binding affinity of this compound to CRBN would be comparable to that of thalidomide, as the core glutarimide pharmacophore responsible for binding is retained.
Experimental Protocols
Synthesis of a PROTAC using this compound
The synthesis of a PROTAC using this compound involves a two-step process: Boc deprotection followed by coupling to the POI ligand.
Step 1: Boc Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per 100 mg).
-
Add TFA dropwise to the solution at room temperature (a 20-50% v/v solution of TFA in DCM is common).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Thalidomide-O-C6-NH2 as a TFA salt. This product is often used in the next step without further purification.
Step 2: Amide Coupling with a POI Ligand
Materials:
-
Thalidomide-O-C6-NH2 (from Step 1)
-
POI ligand with a carboxylic acid moiety
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Thalidomide-O-C6-NH2 (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Evaluation of PROTAC-Induced Protein Degradation by Western Blot
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the signaling pathway of a thalidomide-based PROTAC and the experimental workflow for its synthesis and evaluation.
Caption: Signaling pathway of a thalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Conclusion
This compound stands as a versatile and valuable building block for the synthesis of CRBN-recruiting PROTACs. Its pre-functionalized nature simplifies the synthetic process, allowing researchers to focus on the development and optimization of POI ligands. The six-carbon alkyl linker provides a good balance of flexibility and length for inducing the formation of a productive ternary complex. By following the detailed protocols outlined in this guide, researchers can effectively synthesize and evaluate novel PROTACs, contributing to the advancement of targeted protein degradation as a powerful therapeutic strategy. The continued exploration of linkerology and E3 ligase biology will undoubtedly lead to the development of next-generation degraders with enhanced potency, selectivity, and drug-like properties.
References
Methodological & Application
Application Notes: Synthesis of PROTACs Using Thalidomide-O-C6-NHBoc
Introduction
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cellular environment.[1] Unlike traditional inhibitors that block a protein's function, PROTACs utilize the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of the target protein.[1][2] A PROTAC molecule is composed of three main parts: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3]
Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^).[1][4][5][] Their smaller size and favorable drug-like properties make them highly valuable in PROTAC design.[3][] Thalidomide-O-C6-NHBoc is a key synthetic building block, incorporating the CRBN-binding thalidomide moiety and a 6-carbon linker terminating in a Boc-protected amine. This protected amine provides a versatile handle for conjugation to a POI ligand, typically one functionalized with a carboxylic acid, via a stable amide bond.[7]
This document provides a detailed protocol for the final steps in the synthesis of a thalidomide-based PROTAC, focusing on the deprotection of this compound and its subsequent amide coupling to a POI ligand.
PROTAC Mechanism of Action
The fundamental principle of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple protein copies.
Experimental Protocols
This protocol outlines a two-step procedure for synthesizing a final PROTAC molecule starting from this compound and a POI ligand containing a carboxylic acid functional group.
Materials and Reagents
| Compound Name | Molecular Formula | Role in Synthesis |
| This compound | C₂₄H₃₁N₃O₆ | E3 Ligase Ligand-Linker Conjugate |
| POI-Ligand-COOH | Varies | Target Protein Binding Moiety |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | Solvent |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | Boc Deprotection Reagent |
| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | Solvent |
| HATU | C₁₀H₁₅F₆N₆OP | Amide Coupling Reagent |
| DIPEA (or TEA) | C₈H₁₉N | Non-nucleophilic Base |
| Saturated Aqueous NaHCO₃ | NaHCO₃ | Aqueous Workup |
| Brine | NaCl | Aqueous Workup |
| Anhydrous Sodium Sulfate | Na₂SO₄ | Drying Agent |
Protocol 1: Boc Deprotection of this compound
This step removes the tert-Butyloxycarbonyl (Boc) protecting group to expose the primary amine, which is necessary for the subsequent coupling reaction.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
-
Reaction Setup:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours.
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting crude amine salt (Thalidomide-O-C6-NH₂·TFA) is often used directly in the next step without further purification.
-
| Parameter | Condition | Duration | Expected Outcome |
| Solvent | Anhydrous Dichloromethane (DCM) | - | - |
| Reagent | Trifluoroacetic acid (TFA) | - | - |
| Temperature | 0 °C to Room Temperature | 1-2 hours | >95% Conversion |
| Purification | None (used directly) | - | Crude Amine Salt |
Protocol 2: Amide Coupling to POI Ligand
This protocol describes the formation of a stable amide bond between the deprotected thalidomide linker and the POI ligand.[7]
-
Reagent Preparation:
-
Dissolve the POI-Ligand-COOH (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve the crude Thalidomide-O-C6-NH₂·TFA (1.1 eq) from the previous step in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of the POI-Ligand-COOH, add HATU (1.2 eq) and DIPEA (3.0-4.0 eq). The additional base is required to neutralize the TFA salt of the amine.
-
Stir the mixture for 15-20 minutes at room temperature to activate the carboxylic acid.
-
Add the solution of Thalidomide-O-C6-NH₂ to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PROTAC.
-
-
Purification and Characterization:
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography on silica (B1680970) gel.
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3][7]
-
| Parameter | Reagents/Conditions | Stoichiometry (eq) | Duration |
| POI Ligand | POI-Ligand-COOH | 1.0 | 4-16 hours |
| Amine Component | Thalidomide-O-C6-NH₂·TFA | 1.1 | |
| Coupling Reagent | HATU | 1.2 | |
| Base | DIPEA | 3.0 - 4.0 | |
| Solvent | Anhydrous DMF | - | |
| Temperature | Room Temperature | - |
Workflow and Troubleshooting
The overall workflow involves a sequential deprotection and coupling process, followed by rigorous purification and analysis.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete Boc deprotection. | Confirm deprotection by LC-MS. Extend reaction time or use fresh TFA. |
| Incomplete activation of the carboxylic acid. | Ensure HATU and DIPEA are fresh and anhydrous. Increase activation time to 30 minutes. | |
| Degradation of reagents or starting materials. | Use high-purity, anhydrous solvents and reagents. Store materials properly. | |
| Multiple Byproducts | Side reaction with the POI ligand. | If the POI ligand has other reactive functional groups, they may need to be protected. |
| Epimerization of chiral centers. | Keep the reaction at room temperature or below; avoid excessive exposure to base. | |
| Impurity from previous step. | While the crude amine is often used directly, purification may be necessary if coupling fails. | |
| Difficult Purification | Product and starting material have similar polarity. | Optimize chromatography gradient (for flash) or method (for HPLC) for better separation. |
| Low solubility of the final PROTAC. | Use a different solvent system for purification (e.g., add DMF or DMSO to the mobile phase for HPLC). |
References
Application Notes and Protocols: Deprotection of the NHBoc Group on Thalidomide-O-C6-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives are crucial components in the development of Proteolysis Targeting Chimeras (PROTACs), where they function as E3 ligase ligands. The synthesis of PROTACs often involves the use of bifunctional linkers, such as Thalidomide-O-C6-NHBoc, which require deprotection of the amine group for subsequent conjugation with a target protein ligand.[1][2][3] The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in various reaction conditions and its facile removal under acidic conditions.[4][5]
This document provides detailed protocols for the deprotection of the NHBoc group on this compound to yield Thalidomide-O-C6-NH2, a key intermediate in PROTAC synthesis.[6] Two common and effective methods are presented: using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-dioxane (B91453).[7][8][9] Studies have shown that the thalidomide core is generally stable under these acidic conditions, ensuring the integrity of the E3 ligase ligand moiety during the deprotection step.[10][11][12]
Deprotection Reaction and Mechanism
The deprotection of the NHBoc group proceeds via an acid-catalyzed mechanism. The acid protonates the carbonyl oxygen of the Boc group, leading to the elimination of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates, releasing carbon dioxide and yielding the free amine.[4][13] The resulting amine is typically obtained as its corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride).
Caption: Chemical transformation of this compound to Thalidomide-O-C6-NH2.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of NHBoc groups on similar substrates. These values can serve as a starting point for the optimization of the deprotection of this compound.
| Parameter | Method A: TFA/DCM | Method B: HCl in Dioxane | Reference |
| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-dioxane | [4][7][8][9] |
| Temperature | 0 °C to Room Temperature | Room Temperature | [8][14] |
| Reaction Time | 30 minutes - 2 hours | 30 minutes - 4 hours | [8][14][15] |
| Typical Yield | >95% | >95% | [16][17] |
| Purity (crude) | High, often used directly | High, often used directly | [16] |
Experimental Protocols
Safety Precautions: Both TFA and concentrated HCl are highly corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is favored for its use of volatile reagents, which simplifies product isolation.[4]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or pentane (B18724) (for precipitation, optional)
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution. Effervescence (release of CO₂) may be observed.[13]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For isolation of the free amine, dissolve the residue in DCM and carefully neutralize with a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product, Thalidomide-O-C6-NH2.
-
If the trifluoroacetate salt is desired, the residue after TFA removal can be triturated with or precipitated from cold diethyl ether.
Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method provides a non-volatile acid source, which can be advantageous in certain applications.[8][9]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane (optional, as a co-solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Diethyl ether or pentane for precipitation
Procedure:
-
Dissolve this compound in a minimal amount of 1,4-dioxane if necessary, or directly suspend it in the HCl/dioxane solution.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the starting material in a round-bottom flask at room temperature.
-
Stir the mixture at room temperature for 30 minutes to 4 hours.[8][15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting hydrochloride salt can be isolated by precipitation upon the addition of a non-polar solvent like diethyl ether or pentane.
-
Collect the solid product by filtration, wash with the precipitation solvent, and dry under vacuum to obtain Thalidomide-O-C6-NH2 as its hydrochloride salt.
Experimental Workflow Diagram
Caption: General experimental workflow for NHBoc deprotection.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Boc Deprotection - HCl [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Coupling Reactions with Thalidomide-O-C6-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide (B1683933) and its derivatives are widely utilized as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase complex.
Thalidomide-O-C6-NHBoc is a key building block in the synthesis of thalidomide-based PROTACs. It features the thalidomide moiety for CRBN engagement, a 6-carbon alkyl linker to provide spatial separation, and a Boc-protected terminal amine. This terminal amine serves as a crucial handle for conjugation to a carboxylic acid-functionalized ligand of a POI via a stable amide bond.
This document provides detailed protocols for the deprotection of this compound and its subsequent amide bond coupling to a carboxylic acid, a critical step in the synthesis of effective protein degraders.
Signaling Pathway of Thalidomide-Based PROTACs
The mechanism of action of a thalidomide-based PROTAC involves the hijacking of the CRL4-CRBN E3 ubiquitin ligase machinery to induce the degradation of a specific target protein. The PROTAC molecule facilitates the formation of a ternary complex between the POI and CRBN, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
The overall workflow for the synthesis of a thalidomide-based PROTAC via amide bond coupling involves Boc deprotection of the linker, followed by the coupling reaction with a carboxylic acid-functionalized POI ligand, and subsequent purification and characterization of the final PROTAC molecule.
Caption: General experimental workflow for PROTAC synthesis.
Data Presentation
The following table summarizes representative reaction parameters for the Boc deprotection and amide coupling steps. Note that yields are estimates and may vary depending on the specific carboxylic acid used and the reaction scale.
| Step | Reagent/Condition | Time (h) | Temperature | Yield (%) | Purity (%) |
| Boc Deprotection | TFA, DCM | 1 - 2 | Room Temp. | >95 | >95 |
| Amide Coupling | Carboxylic Acid, HATU, DIPEA, DMF | 4 - 12 | Room Temp. | 60 - 85 | >98 |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, which is essential for the subsequent amide coupling reaction.
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask.
-
Add TFA (10-20 eq) dropwise to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the deprotected product, Thalidomide-O-C6-NH₂.
-
The crude product is often of sufficient purity to be used directly in the next step without further purification.
Protocol 2: Amide Bond Coupling with a Carboxylic Acid
This protocol provides a general procedure for the amide coupling of the deprotected Thalidomide-O-C6-NH₂ with a generic carboxylic acid using HATU as the coupling reagent. The stoichiometry and reaction conditions may require optimization depending on the specific carboxylic acid used.
Materials and Reagents:
-
Thalidomide-O-C6-NH₂ (from Protocol 1)
-
Carboxylic acid of interest
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reagent Preparation: a. Dissolve the carboxylic acid of interest (1.0 eq) in anhydrous DMF (0.1 M). b. In a separate vial, dissolve Thalidomide-O-C6-NH₂ (1.1 eq) in anhydrous DMF. c. Prepare a solution of HATU (1.2 eq) in anhydrous DMF.
-
Reaction Setup: a. To the solution of the carboxylic acid, add DIPEA (3.0 eq). b. Add the HATU solution to the carboxylic acid/DIPEA mixture and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add the solution of Thalidomide-O-C6-NH₂ to the activated carboxylic acid mixture. d. Stir the reaction mixture at room temperature for 4-12 hours.
-
Reaction Monitoring: a. Monitor the reaction progress by TLC using an appropriate solvent system (e.g., 5-10% MeOH in DCM) or by LC-MS.
-
Work-up and Purification: a. Once the reaction is complete, dilute the reaction mixture with water. b. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane). Alternatively, preparative HPLC can be used for purification.
-
Characterization: a. Confirm the identity and purity of the final PROTAC using the following techniques: i. ¹H and ¹³C NMR: To confirm the chemical structure. ii. High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized PROTAC. iii. HPLC: To determine the purity of the final compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Boc Deprotection | Insufficient TFA or reaction time | Increase the amount of TFA or extend the reaction time. |
| Water in the reaction | Ensure all reagents and solvents are anhydrous. | |
| Low or no product formation in coupling | Incomplete activation of the carboxylic acid | Ensure HATU and DIPEA are fresh and added correctly. Increase activation time. |
| Inactive coupling reagents | Use freshly opened or properly stored coupling reagents. | |
| Steric hindrance | Increase reaction temperature or use a more potent coupling reagent like COMU. | |
| Multiple products | Side reactions | Purify the amine linker after deprotection. Optimize coupling conditions (lower temperature, different base). |
Conclusion
This compound is a versatile and valuable building block for the synthesis of CRBN-recruiting PROTACs. The protocols provided herein for Boc deprotection and subsequent amide bond coupling offer a robust and adaptable methodology for researchers in the field of targeted protein degradation. Careful optimization of reaction conditions for specific substrates will ensure the efficient synthesis of potent and selective PROTAC molecules for advancing drug discovery and development.
Application Notes and Protocols: Experimental Workflow for Target Protein Degradation Assays
Introduction
Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, TPD technologies, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, lead to the physical removal of the target protein.[3] This approach offers the potential to target proteins previously considered "undruggable," such as transcription factors and scaffolding proteins.[4][5] These application notes provide a detailed workflow and protocols for researchers, scientists, and drug development professionals to assess the efficacy of novel protein degraders.
1. The Ubiquitin-Proteasome System (UPS)
TPD technologies hijack the Ubiquitin-Proteasome System (UPS), the primary mechanism for regulated protein degradation in eukaryotic cells.[2][6][7] This pathway involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligase) that attaches a polyubiquitin (B1169507) chain to a target protein.[8][9] This polyubiquitin tag serves as a recognition signal for the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides.[7][10]
2. Mechanisms of Targeted Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules with three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3][4] The PROTAC simultaneously binds to the POI and the E3 ligase, forming a ternary complex.[1][11] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[12][13]
Molecular Glues
Molecular glues are smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a POI.[2][14] They act by altering the surface of one of the proteins, creating a "neosurface" that is recognized by the other, thereby promoting the formation of a degradation-competent complex.[2] A well-known example includes immunomodulatory drugs (IMiDs) like thalidomide, which recruit neo-substrates to the Cereblon (CRBN) E3 ligase.[2][15]
3. General Experimental Workflow
A typical workflow to evaluate a novel protein degrader involves a series of assays to confirm target engagement, protein degradation, and downstream functional consequences.[16] The process moves from initial biochemical confirmation to cellular and functional readouts.
4. Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the initial step of treating a relevant cell line with the degrader compound to assess dose-response and degradation kinetics.
Materials:
-
Cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
Degrader compound stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Multi-well culture plates (e.g., 6-well or 12-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase (e.g., 60-80% confluency) at the time of harvest. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Compound Preparation: Prepare serial dilutions of the degrader compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of the solvent (e.g., 0.1% DMSO).
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the degrader compound or vehicle control.
-
Incubation:
-
Dose-Response: Incubate cells with varying concentrations of the degrader for a fixed time point (e.g., 24 hours).
-
Time-Course: Incubate cells with a fixed concentration of the degrader (e.g., near the expected DC₅₀) for various durations (e.g., 2, 4, 8, 16, 24 hours).[17]
-
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to sample preparation (Protocol 2).
Protocol 2: Western Blot Analysis for Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in the target protein levels following degrader treatment.[3][17]
Materials:
-
Treated cells from Protocol 1
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors[18][19]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to POI and a loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.[17] Include a protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.[3]
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.[17]
-
Capture the chemiluminescent signal using an imaging system.
-
Repeat the immunoblotting process for a loading control protein on the same membrane after stripping or on a separate gel.[17]
-
Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.[3]
-
Protocol 3: Mass Spectrometry for Proteome-wide Selectivity
Mass spectrometry (MS)-based proteomics provides an unbiased, global view of protein abundance changes, which is crucial for assessing the selectivity of a degrader and identifying potential off-target effects.[20][21][22]
Materials:
-
Treated cells from Protocol 1
-
Lysis buffer for MS (e.g., Urea-based)
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)
-
Trypsin (MS-grade)
-
Sample cleanup columns (e.g., C18)
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
Lyse cells in an appropriate MS-compatible buffer and quantify protein concentration.
-
Reduce protein disulfide bonds with DTT and alkylate with IAA.
-
Digest proteins into peptides overnight using trypsin.
-
-
Peptide Cleanup:
-
Desalt the peptide samples using C18 columns to remove contaminants that can interfere with MS analysis.
-
(Optional) For deeper proteome coverage, perform tandem mass tag (TMT) labeling for multiplexed analysis.[1]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[23]
-
-
Data Analysis:
-
Process the raw MS data using software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significant abundance changes between degrader-treated and vehicle-treated samples.
-
Protocol 4: Cell Viability Assay
Assessing cell viability or proliferation is a key functional readout to determine the downstream consequences of degrading the target protein, especially in disease models like cancer.[1]
Materials:
-
Cell line of interest
-
96-well clear-bottom plates
-
Degrader compound and vehicle control
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or Annexin V for apoptosis)[24]
-
Plate reader (luminescence, fluorescence, or absorbance-based)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of the degrader compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a relevant period (e.g., 72 hours) to allow for functional effects to manifest.
-
Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to stabilize.
-
-
Measurement: Read the plate using the appropriate plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the concentration that inhibits 50% of cell growth (GI₅₀) or is cytotoxic to 50% of cells (IC₅₀).
5. Data Presentation and Analysis
Quantitative data from these experiments should be summarized in clear, structured tables to facilitate comparison and interpretation. Key parameters to determine are the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage) from Western blot data, and the IC₅₀/GI₅₀ from cell viability assays.[3]
Table 1: Example Dose-Response Data from Western Blot Analysis
| Degrader Conc. (nM) | Normalized POI Level (vs. Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 100 | 0.15 | 85% |
| 1000 | 0.12 | 88% |
| Calculated DC₅₀ | ~11 nM | |
| Calculated Dₘₐₓ | ~88% |
Table 2: Example Data Summary from Mass Spectrometry
| Protein Name | Log₂(Fold Change) vs. Vehicle | p-value | Annotation |
| Target POI | -2.8 (87.5% reduction) | 1.2e-6 | On-Target |
| Protein X | -0.15 | 0.78 | No significant change |
| Protein Y | 0.08 | 0.85 | No significant change |
| Off-Target Z | -1.5 (65% reduction) | 0.001 | Potential Off-Target |
Table 3: Example Cell Viability Data
| Cell Line | Degrader IC₅₀ / GI₅₀ (nM) | Notes |
| Cancer A | 45 | POI is a driver oncogene. |
| Normal B | > 10,000 | Demonstrates therapeutic window. |
| Cancer C (POI KO) | > 10,000 | Confirms on-target toxicity. |
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 8. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 2bscientific.com [2bscientific.com]
- 19. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 20. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 21. Targeted Protein Degraders | Bruker [bruker.com]
- 22. biorxiv.org [biorxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for Thalidomide-O-C6-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C6-NHBoc is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). It incorporates the well-characterized thalidomide (B1683933) moiety, which functions as a molecular recognition element for the Cereblon (CRBN) E3 ubiquitin ligase.[1] The compound features a C6 linker and a Boc-protected amine, providing a versatile platform for conjugation to a ligand that targets a specific protein of interest. By hijacking the cell's natural protein disposal machinery, PROTACs synthesized from this molecule can induce the targeted degradation of disease-causing proteins, offering a powerful therapeutic modality.[1][2]
These application notes provide detailed guidelines for the proper storage, handling, and utilization of this compound in a research setting.
Proper Storage and Handling
Proper storage and handling are critical to maintain the integrity and stability of this compound.
2.1. Storage Conditions
It is imperative to store the compound under the recommended conditions to prevent degradation.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place, sealed from moisture.[3] |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| -20°C | Up to 1 month | Sealed storage, away from moisture.[4] |
2.2. Handling Precautions
Thalidomide and its derivatives are potent teratogens and require careful handling. All procedures should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.
| Precaution | Specification | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat. | To prevent skin and eye contact.[5] |
| Ventilation | Chemical fume hood. | To avoid inhalation of the powder.[5] |
| Disposal | In accordance with local regulations for hazardous chemical waste. | To prevent environmental contamination.[5] |
| Special Handling | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[5] | Due to the reproductive toxicity of thalidomide.[5] |
Signaling Pathway and Mechanism of Action
This compound is a component of a PROTAC. After deprotection of the Boc group and conjugation to a target-protein-binding ligand, the resulting PROTAC hijacks the Ubiquitin-Proteasome System (UPS) to induce targeted protein degradation. The thalidomide part of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN).[6] This binding event leads to the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[1] This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[7]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols describe the general use of a PROTAC synthesized from this compound for inducing and verifying the degradation of a target protein in a cell-based assay.
4.1. Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[7]
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC synthesized from this compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[7]
-
PROTAC Treatment: Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM). Include a vehicle-only control.[7]
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[7]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and add lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[7]
-
Quantify band intensities and normalize the POI signal to the loading control. Determine the percentage of degradation relative to the vehicle control.
-
Caption: Workflow for Western Blot analysis.
4.2. Protocol 2: Cell Viability Assay (e.g., MTT Assay)
This assay is used to assess the cytotoxicity of the PROTAC.[8]
Materials:
-
Cells of interest
-
96-well plates
-
PROTAC of interest
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.[8]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[8]
-
MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours at 37°C.[8]
-
Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8]
Conclusion
This compound is a versatile chemical tool for the synthesis of CRBN-recruiting PROTACs. Adherence to the storage, handling, and experimental protocols outlined in these notes is essential for ensuring the integrity of the compound and obtaining reliable, reproducible results in targeted protein degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of PROTAC-Induced Protein Degradation Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][2] This targeted protein degradation (TPD) approach offers a powerful strategy to address previously "undruggable" targets and provides a distinct advantage over traditional inhibitors that only block a protein's function.[1][3]
Western blotting is a fundamental and widely utilized technique to quantify the degradation of a target protein induced by a PROTAC.[1] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] This application note provides a detailed protocol for performing a Western blot to measure PROTAC-induced protein degradation, including experimental design, data analysis, and troubleshooting.
Signaling Pathway of PROTAC-Mediated Degradation
PROTACs are comprised of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two.[1][2] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase.[2][4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and degradation by the proteasome.[2][5]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocol
This protocol outlines the necessary steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.
Materials and Reagents
-
Cell Line: A human cancer cell line endogenously expressing the protein of interest (e.g., HeLa, THP-1, MDA-MB-231).[2]
-
PROTAC Compound: Stock solution in DMSO.
-
Control Compounds:
-
Cell Culture Medium and Reagents.
-
Phosphate-Buffered Saline (PBS): Ice-cold.[1]
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[1][6]
-
Protein Assay Kit: (e.g., BCA or Bradford).[2]
-
SDS-PAGE Gels, Buffers, and Electrophoresis Apparatus.
-
Protein Transfer System: (e.g., wet or semi-dry) and PVDF or nitrocellulose membranes.[2]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[2]
-
Primary Antibodies:
-
Specific antibody against the target protein.
-
Antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin).[2]
-
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated secondary antibody appropriate for the primary antibody host species.[2]
-
Chemiluminescent Substrate: (e.g., ECL substrate).[2]
-
Imaging System: For capturing chemiluminescent signals.[2]
Experimental Workflow
Caption: Workflow for Western blot analysis of PROTAC-induced degradation.
Step-by-Step Methodology
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[2]
-
Allow cells to adhere overnight.[2]
-
Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 50, 100, 500 nM, 1 µM) for a specific duration (e.g., 4, 8, 16, 24 hours).[2] Include a vehicle-only control (e.g., DMSO).[1]
2. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[2]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[2]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[1][2]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][2]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[1][2]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[2]
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[1][2]
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[2]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, including a molecular weight marker.[2]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[2]
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2]
-
Confirm successful transfer by staining the membrane with Ponceau S.[7]
5. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1][2]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][2]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1][2]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1][2]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Repeat the immunoblotting process for the loading control protein.
6. Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[2]
-
Capture the chemiluminescent signal using an imaging system.[2]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[2]
-
Normalize the intensity of the target protein band to the corresponding loading control band.[2]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1][2]
Data Presentation
Quantitative data from the Western blot analysis should be summarized in tables for clear comparison of the effects of different PROTAC concentrations and treatment durations.
Table 1: Dose-Dependent Degradation of Target Protein
| PROTAC Concentration (nM) | Normalized Target Protein Intensity (Arbitrary Units) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.23 | 77% |
| 100 | 0.11 | 89% |
| 500 | 0.08 | 92% |
| 1000 | 0.09 | 91% |
Table 2: Time-Course of Target Protein Degradation at a Fixed PROTAC Concentration (e.g., 100 nM)
| Treatment Time (hours) | Normalized Target Protein Intensity (Arbitrary Units) | % Degradation vs. Vehicle |
| 0 | 1.00 | 0% |
| 4 | 0.65 | 35% |
| 8 | 0.38 | 62% |
| 16 | 0.15 | 85% |
| 24 | 0.12 | 88% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Low protein abundance- Inefficient antibody binding- Inactive HRP substrate | - Increase protein load per lane.[8]- Optimize primary antibody concentration and incubation time.[9]- Use fresh ECL substrate.[9] |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent.[7][9]- Reduce primary and/or secondary antibody concentration.[7]- Increase the number and duration of wash steps.[7] |
| Non-specific Bands | - Primary antibody is not specific- Protein degradation | - Use a more specific primary antibody.- Add protease inhibitors to the lysis buffer and keep samples on ice.[6] |
| Uneven Bands ("Smiling") | - Gel running too hot- Uneven gel polymerization | - Reduce the voltage during electrophoresis and run the gel in a cold room or on ice.[10]- Ensure proper gel casting or use pre-cast gels.[10] |
Conclusion
Western blotting is an indispensable tool for the characterization of PROTAC molecules. By following a robust and well-controlled protocol, researchers can reliably quantify PROTAC-induced protein degradation, enabling the determination of critical parameters like DC50 and Dmax. This information is vital for the structure-activity relationship (SAR) studies that drive the optimization of PROTACs for therapeutic development. While traditional Western blotting is effective, newer, higher-throughput alternatives like capillary Western blots can also be considered for larger-scale screening efforts.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Sample Preparation Protocol [novusbio.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. selvita.com [selvita.com]
Application Notes and Protocols for PROTAC Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's native ubiquitin-proteasome system (UPS).[1] A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a chemical linker that connects the two.[2] This tripartite assembly forms a "ternary complex," which brings the POI in close proximity to the E3 ligase, leading to the POI's ubiquitination and subsequent degradation by the 26S proteasome.[1][2] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a powerful alternative to traditional small-molecule inhibitors.[1][3]
Optimizing cell culture and experimental conditions is paramount for the successful design, validation, and characterization of PROTACs. This document provides detailed protocols and guidelines for performing robust and reproducible PROTAC experiments in a cell-based setting.
General Cell Culture and Seeding Protocols
Consistent and standardized cell culture practices are the foundation of reliable PROTAC experiments. Variations in cell health, density, or passage number can significantly impact the efficiency of the UPS and, consequently, PROTAC activity.[4]
Cell Line Selection and Maintenance
-
Selection: Choose cell lines based on the endogenous expression levels of both the target protein and the recruited E3 ligase (e.g., CRBN, VHL).[5] The activity of a PROTAC can be highly dependent on the cellular context.[6]
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.[3]
-
Confluency: Maintain cells at 70-80% confluency before passaging or seeding for experiments to ensure they are in a healthy, logarithmic growth phase.[3]
-
Passage Number: Use cells within a consistent and low passage number range to avoid experimental variability due to genetic drift or altered protein expression.[4]
-
Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it can profoundly affect cellular processes and experimental outcomes.
Cell Seeding for Experiments
-
When cells reach 70-80% confluency, aspirate the culture medium and wash the monolayer once with sterile phosphate-buffered saline (PBS).[3]
-
Add an appropriate volume of Trypsin-EDTA and incubate for a few minutes at 37°C until cells detach.[3]
-
Neutralize the trypsin with complete growth medium, collect the cell suspension, and centrifuge.[3]
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into the appropriate multi-well plates (e.g., 6-well for Western Blot, 96-well for viability assays) at a predetermined optimal density.[7] Allow cells to attach and recover by incubating overnight before starting any treatment.[7]
Table 1: Commonly Used Cell Lines in PROTAC Research
| Cell Line | Tissue of Origin | Typical Culture Medium | Notes |
|---|---|---|---|
| HEK293/293T | Human Embryonic Kidney | DMEM + 10% FBS | High transfection efficiency, often used for mechanistic studies.[8][9] |
| HeLa | Human Cervical Cancer | DMEM + 10% FBS | Robust and widely used for various cellular assays.[8] |
| MCF-7 | Human Breast Cancer | EMEM + 10% FBS | Estrogen receptor (ER) positive, common for ER-targeting PROTACs.[10] |
| MDA-MB-231 | Human Breast Cancer | DMEM + 10% FBS | Triple-negative breast cancer line.[10] |
| LNCaP | Human Prostate Cancer | RPMI-1640 + 10% FBS | Androgen receptor (AR) positive, used for AR-targeting PROTACs. |
| THP-1 | Human Acute Monocytic Leukemia | RPMI-1640 + 10% FBS | Suspension cell line used in immunology and inflammation studies.[9][10] |
Experimental Workflows and Protocols
A typical workflow for evaluating a novel PROTAC involves confirming target degradation, verifying the mechanism of action, and assessing the downstream functional consequences.
Figure 1: General experimental workflow for PROTAC evaluation.
Protocol 1: Target Degradation by Western Blot (Dose-Response & Time-Course)
Objective: To quantify the potency (DC₅₀) and kinetics of PROTAC-induced protein degradation.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.[9]
-
PROTAC Treatment:
-
Dose-Response: Prepare serial dilutions of the PROTAC in complete culture medium. Common concentration ranges span from 0.1 nM to 10 µM.[9] Treat cells for a fixed time (e.g., 8, 16, or 24 hours).[11]
-
Time-Course: Treat cells with a fixed, effective concentration of the PROTAC (typically 5-10x the expected DC₅₀) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[12]
-
Controls: Always include a vehicle-only control (e.g., DMSO at the highest equivalent concentration).[3]
-
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[9] Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.[9]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[3]
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), denature in Laemmli buffer, and separate using SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.[5]
-
Probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection & Analysis: Detect bands using a chemiluminescent substrate.[3] Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control. Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) by plotting the normalized data against the PROTAC concentration.[11]
Table 2: Example Parameters for Degradation Assays
| Parameter | Recommended Range/Value | Notes |
|---|---|---|
| PROTAC Concentration | 0.1 nM - 10 µM | A wide range is crucial to identify the optimal concentration and observe the "hook effect".[4][13] |
| Treatment Time | 4 - 24 hours | Shorter times (4-8h) identify direct targets, while longer times (12-24h) show sustained effects.[11] |
| Cell Seeding Density | 5x10⁵ - 1x10⁶ cells/well | Optimize for 70-80% confluency at the time of harvest (6-well plate). |
| Loading Protein Amount | 20 - 40 µg | Ensure the amount is within the linear range of detection for the antibody. |
| Vehicle Control | DMSO (e.g., ≤ 0.1%) | Must be included at the same concentration as the highest PROTAC dose.[7] |
Protocol 2: Target Ubiquitination Assay
Objective: To confirm that protein degradation is mediated by the ubiquitin-proteasome system.[14]
Methodology:
-
Cell Treatment: Seed cells in larger format dishes (e.g., 10 cm) to ensure sufficient protein yield. Treat cells with the PROTAC at its optimal degradation concentration.
-
Proteasome Inhibition: It is critical to co-treat or pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before lysis. This prevents the degradation of the ubiquitinated target, allowing it to accumulate.[4][15]
-
Cell Lysis: Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions, then dilute with a non-denaturing buffer to allow for immunoprecipitation.[4]
-
Immunoprecipitation (IP):
-
Incubate the clarified cell lysate with a primary antibody against the target protein overnight at 4°C with gentle rotation.[4]
-
Add Protein A/G magnetic beads or agarose (B213101) resin and incubate for another 1-2 hours to capture the antibody-protein complex.[9]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[9]
-
-
Elution and Western Blot: Elute the captured proteins from the beads by boiling in Laemmli buffer. Run the eluate on an SDS-PAGE gel and transfer to a membrane.
-
Detection: Probe the Western blot with an antibody that specifically recognizes ubiquitin (e.g., anti-Ub, P4D1 clone). A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.[14]
Protocol 3: Cell Viability / Cytotoxicity Assay
Objective: To measure the functional consequence of target protein degradation on cell proliferation or survival.[7]
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) and incubate overnight.[7]
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells in triplicate. Incubate for a prolonged period, typically 48-72 hours, to allow for functional effects to manifest.[7]
-
Reagent Addition: Add the viability reagent according to the manufacturer's instructions.
-
CellTiter-Glo® (Promega): Measures ATP levels as an indicator of metabolic activity. Add reagent, shake to lyse, and measure luminescence.[7]
-
CCK-8/MTT: Measures the metabolic reduction of a tetrazolium salt into a colored formazan (B1609692) product. Add reagent, incubate, and measure absorbance.[16][17]
-
-
Data Analysis: Subtract background readings (media only). Normalize the signal of treated wells to the vehicle control wells and express as a percentage of viability. Plot the results against PROTAC concentration to determine the IC₅₀ (concentration for 50% inhibition of viability).[7]
Signaling Pathways and Mechanism of Action
Visualizing the key molecular events is crucial for understanding how PROTACs function.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. escholarship.org [escholarship.org]
- 16. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
Designing a PROTAC with a Thalidomide-O-C6-NHBoc Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] This technology represents a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism that hijacks the cell's own ubiquitin-proteasome system (UPS).[2] A PROTAC molecule is composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI.[][5] This "kiss of death" marks the POI for degradation by the 26S proteasome, after which the PROTAC can act catalytically to degrade additional POI molecules.[1][6]
Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^), is a frequently utilized E3 ligase in PROTAC design.[][8] Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for CRBN.[9][] The linker component is not merely a spacer but plays a critical role in PROTAC efficacy, influencing the stability of the ternary complex, cell permeability, and overall degradation activity.[11] The Thalidomide-O-C6-NHBoc linker is a specific type of linker that incorporates the thalidomide moiety to engage CRBN, connected via an oxygen atom to a 6-carbon alkyl chain, which terminates in a Boc-protected amine.[12] This structure provides a flexible and synthetically tractable handle for conjugation to a POI ligand.
Signaling Pathway and Mechanism of Action
The primary mechanism of a thalidomide-based PROTAC involves the recruitment of the CRL4^CRBN^ E3 ligase complex to a specific POI. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.
Experimental Design and Workflow
The development and evaluation of a PROTAC involves a systematic workflow, from chemical synthesis to cellular characterization.[13] This process ensures that the designed molecule effectively engages its targets, forms a productive ternary complex, and induces the desired degradation in a cellular context.[11]
Protocols
Protocol 1: Synthesis of this compound Linker and PROTAC Conjugation
This protocol outlines a general synthetic route. Specific reaction conditions may require optimization.
Part A: Synthesis of Thalidomide-O-C6-OH
-
Starting Material: 4-Hydroxythalidomide.
-
Alkylation: React 4-Hydroxythalidomide with 6-bromo-1-hexanol (B126649) in the presence of a suitable base (e.g., K
2CO3) in a polar aprotic solvent (e.g., DMF). -
Reaction: Stir the mixture at an elevated temperature (e.g., 80°C) overnight.
-
Work-up and Purification: After cooling, perform an aqueous work-up and purify the product by column chromatography to yield Thalidomide-O-C6-OH.
Part B: Synthesis of Thalidomide-O-C6-N3
-
Conversion to Azide (B81097): Convert the terminal alcohol of Thalidomide-O-C6-OH to an azide. This can be achieved using diphenylphosphoryl azide (DPPA) and a base like DBU in a solvent such as toluene.
-
Reaction: Stir at room temperature for several hours.
-
Purification: Purify the resulting azide by column chromatography.
Part C: Synthesis of Thalidomide-O-C6-NH2
-
Reduction: Reduce the azide using a standard method, such as a Staudinger reaction (using PPh
3followed by water) or catalytic hydrogenation (H2, Pd/C). -
Purification: Purify the resulting amine by column chromatography.
Part D: Boc Protection to yield this compound
-
Protection: React the amine (Thalidomide-O-C6-NH
2) with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (B109758) (DCM). -
Reaction: Stir at room temperature until the reaction is complete (monitored by TLC).
-
Purification: Purify the final product, this compound, by column chromatography.[12]
Part E: PROTAC Synthesis
-
Boc Deprotection: Remove the Boc protecting group from the linker using an acid, typically trifluoroacetic acid (TFA) in DCM.
-
Amide Coupling: Couple the deprotected linker-amine with the carboxylic acid moiety of the POI ligand (warhead) using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in a suitable solvent (e.g., DMF).
-
Final Purification: Purify the final PROTAC conjugate using reverse-phase HPLC.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This assay measures the PROTAC-induced proximity between the POI and CRBN.[14]
Materials:
-
Recombinant His-tagged POI
-
Recombinant GST-tagged DDB1/CRBN complex
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Fluorescein-conjugated anti-GST antibody (acceptor)
-
PROTAC compound and controls
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, 0.05% Tween-20)
-
384-well low-volume plates
Methodology:
-
Prepare a dilution series of the PROTAC compound in assay buffer.
-
In each well of the 384-well plate, add the His-POI, GST-DDB1/CRBN, and the PROTAC dilution.
-
Incubate for 60 minutes at room temperature to allow for complex formation.
-
Add the Tb-anti-His and Fluorescein-anti-GST antibodies to each well.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 620 nm for the donor) after excitation at ~340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). A bell-shaped curve is typically observed when plotting the TR-FRET ratio against PROTAC concentration, indicating the formation and subsequent disruption (hook effect) of the ternary complex.[15]
Protocol 3: Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in POI levels following PROTAC treatment.[1][16]
Materials:
-
Cell line expressing the POI
-
PROTAC compound, vehicle control (DMSO), and negative controls
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis, and transfer equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) and controls for a set time (e.g., 16-24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Data Presentation
Quantitative data from PROTAC evaluation experiments should be summarized for clear comparison. Key parameters include DC50 (concentration causing 50% degradation) and Dmax (maximum percentage of degradation).[17][18]
Table 1: Illustrative In Vitro and Cellular Activity of a Hypothetical PROTAC
| Parameter | Assay | Result | Interpretation |
| Binding Affinity (K | |||
| POI Binding | SPR | 50 nM | Strong binding of the warhead to the target protein. |
| CRBN Binding | FP | 1.2 µM | Confirms engagement of the thalidomide moiety with the E3 ligase. |
| Ternary Complex | |||
| Formation (TC | TR-FRET | 25 nM | Potent induction of the POI-PROTAC-CRBN complex. |
| Cellular Degradation | |||
| DC | Western Blot (24h) | 15 nM | High potency in mediating target degradation in cells. |
| D | Western Blot (24h) | >95% | High efficacy, achieving near-complete removal of the target protein. |
| Degradation Rate (t | Kinetic Western Blot | 4 hours | Rapid onset of protein degradation. |
| Cellular Activity | |||
| IC | Cell Viability Assay | 20 nM | Functional consequence of protein degradation leads to potent inhibition of cell growth. |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The design and synthesis of a PROTAC using a this compound linker provides a robust strategy for targeting proteins for degradation. The 6-carbon alkyl chain offers flexibility, which can be crucial for optimal ternary complex formation, while the terminal Boc-protected amine serves as a versatile synthetic handle for conjugation to various warheads. A systematic evaluation workflow, encompassing chemical synthesis, biochemical characterization, and cellular assays, is essential for developing potent and selective degraders. The protocols and data presentation formats provided herein offer a comprehensive guide for researchers aiming to harness the power of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. preprints.org [preprints.org]
- 8. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. research.chalmers.se [research.chalmers.se]
Application of Thalidomide-O-C6-NHBoc in Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C6-NHBoc is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents in cancer research. This molecule serves as a versatile E3 ligase ligand-linker conjugate, incorporating the well-characterized thalidomide (B1683933) moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The C6 linker with a Boc-protected amine provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI) for degradation. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs containing this compound can selectively eliminate cancer-promoting proteins, offering a powerful alternative to traditional inhibitors.[1][3]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of PROTACs and their subsequent evaluation in cancer research.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules composed of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][3] In the case of PROTACs synthesized using this compound, the thalidomide component serves to recruit the CRBN E3 ligase.[2]
The fundamental mechanism involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[4] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[1] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.
Application Notes
This compound is not used directly as a therapeutic agent but is a critical starting material for the synthesis of PROTACs. The following notes highlight its key applications in cancer research:
-
Synthesis of Novel PROTACs: The primary application is in the synthesis of novel PROTACs targeting a wide range of cancer-relevant proteins. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to a variety of POI ligands.
-
Structure-Activity Relationship (SAR) Studies: This linker can be used in SAR studies to understand the optimal linker length and composition for efficient ternary complex formation and subsequent protein degradation.
-
Target Validation: By creating PROTACs with this compound, researchers can rapidly assess the therapeutic potential of degrading a specific protein in various cancer cell lines and preclinical models.
-
Overcoming Drug Resistance: PROTACs offer a mechanism to overcome resistance to traditional inhibitors, as they eliminate the target protein entirely rather than just blocking its activity.
Quantitative Data Summary
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein and its subsequent effect on cell viability. The following tables present representative data for a hypothetical PROTAC, "PROTAC-X," synthesized using this compound and a ligand for a hypothetical oncogenic protein "Onco-X."
Table 1: In Vitro Degradation of Onco-X by PROTAC-X in Cancer Cell Line A
| Parameter | Value |
| DC50 (Half-maximal Degradation Concentration) | 50 nM |
| Dmax (Maximum Degradation) | >90% |
| Time to Dmax | 16 hours |
Table 2: Anti-proliferative Activity of PROTAC-X in Cancer Cell Line A
| Parameter | Value |
| IC50 (Half-maximal Inhibitory Concentration) | 100 nM |
| Assay Duration | 72 hours |
Table 3: Binding Affinities of Thalidomide and Derivatives to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method |
| Thalidomide | ~250 nM | Not Specified |
| Lenalidomide | ~178 nM | Not Specified |
| Pomalidomide | ~157 nM | Not Specified |
Note: The binding affinity of this compound itself is expected to be comparable to thalidomide, as the core CRBN-binding motif is retained.[5] Precise values would require experimental determination.
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC synthesized from this compound.
Materials:
-
Cancer cell line of interest
-
PROTAC compound (e.g., PROTAC-X) dissolved in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-Onco-X)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.[4]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[4]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[4]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay
This protocol is for determining the effect of a PROTAC on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
PROTAC compound (e.g., PROTAC-X) dissolved in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
96-well clear or opaque-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.[6]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium. A typical starting concentration range for a dose-response experiment is 0.1 nM to 1 µM.[7]
-
Remove the old medium and add 100 µL of the medium containing the various PROTAC concentrations or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a desired period, typically 48 to 72 hours, for cell viability assays.[7]
-
-
Addition of Viability Reagent:
-
At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the log of the PROTAC concentration and use a non-linear regression to calculate the IC50 value.[7]
-
Conclusion
This compound is an invaluable tool for the development of CRBN-recruiting PROTACs in cancer research. Its versatile chemistry allows for the synthesis of a wide array of PROTACs targeting various oncogenic proteins. The detailed protocols provided herein offer a robust framework for the evaluation of these novel therapeutic agents, from quantifying target protein degradation to assessing their impact on cancer cell viability. The continued application of such well-defined building blocks will undoubtedly accelerate the discovery and development of next-generation cancer therapies.
References
Troubleshooting & Optimization
Technical Support Center: PROTAC Synthesis with Thalidomide-O-C6-NHBoc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing Thalidomide-O-C6-NHBoc.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in PROTAC synthesis involving the coupling of a deprotected Thalidomide-O-C6-amine with a carboxylic acid-bearing ligand?
A1: Low yields in this critical amide coupling step can often be attributed to several factors:
-
Incomplete Boc Deprotection: If the tert-butyloxycarbonyl (Boc) protecting group is not fully removed from this compound, the subsequent coupling reaction will have a lower concentration of the required primary amine, leading to reduced product formation.
-
Suboptimal Coupling Reagent Choice and Stoichiometry: The selection and amount of the coupling reagent are critical. Common reagents like HATU, HBTU, or EDC/HOBt have varying efficiencies depending on the specific substrates.
-
Poor Quality of Starting Materials and Reagents: The purity of the deprotected thalidomide (B1683933) linker, the carboxylic acid ligand, and the coupling reagents is paramount. Impurities can interfere with the reaction.
-
Unfavorable Reaction Conditions: Factors such as solvent, temperature, reaction time, and the choice of base can significantly impact the reaction's efficiency.
-
Side Reactions: The formation of side products can consume starting materials and complicate purification, thereby reducing the isolated yield of the desired PROTAC.
-
Difficult Purification: PROTACs can be challenging to purify due to their molecular weight and sometimes poor solubility, leading to product loss during isolation.
Q2: How can I ensure complete Boc deprotection of this compound?
A2: Complete deprotection is crucial for a successful coupling reaction. Standard conditions involve treating the Boc-protected compound with a strong acid like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (B109758) (DCM). To ensure completeness, you can monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable. A detailed protocol is provided in the Experimental Protocols section.
Q3: Which coupling reagent is best for the amide bond formation step?
A3: The choice of coupling reagent can be substrate-dependent. However, uronium-based reagents like HATU and HBTU are often favored for their high efficiency and lower incidence of side reactions compared to carbodiimides like EDC, especially for sterically hindered substrates. COMU is another potent coupling reagent that can be effective when others fail. It is often beneficial to screen a few different coupling reagents to find the optimal one for your specific system.
Q4: Can solid-phase synthesis improve the yield of my thalidomide-based PROTAC?
A4: Yes, solid-phase synthesis can be an effective strategy to improve yields and simplify purification.[1] By immobilizing the thalidomide linker on a resin, excess reagents and byproducts can be easily washed away after each reaction step. This method can streamline the synthetic process and potentially lead to higher overall yields.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of PROTACs using this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete Boc deprotection. | Ensure complete removal of the Boc group by monitoring the reaction with TLC or LC-MS. Increase the reaction time or the equivalents of acid if necessary. |
| Inactive coupling reagents. | Use fresh, high-quality coupling reagents and anhydrous solvents. | |
| Steric hindrance at the reaction site. | Consider using a more potent coupling reagent like COMU. Increasing the reaction temperature may also help, but should be done cautiously to avoid side reactions. | |
| Poor solubility of starting materials. | Screen different anhydrous solvents (e.g., DMF, DMA, NMP) to improve the solubility of your reactants. | |
| Multiple Side Products | Side reactions involving the carboxylic acid or amine. | Optimize reaction conditions by lowering the temperature or shortening the reaction time. The choice of coupling reagent can also minimize side reactions. |
| Racemization of chiral centers. | If your ligand has a chiral center, use a coupling reagent and base combination known to minimize racemization (e.g., HATU with DIPEA). | |
| Difficulty in Purification | Similar polarity of the product and starting materials or byproducts. | Optimize your purification method. If flash chromatography is ineffective, consider using preparative HPLC. Adjusting the eluent system can also improve separation. |
| Product instability on silica (B1680970) gel. | If the product is acid-sensitive, consider using a neutral or basic purification system, or switch to reverse-phase chromatography. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation in PROTAC Synthesis
| Coupling Reagent | Typical Yield Range | Advantages | Disadvantages |
| HATU | 60-90% | High efficiency, fast reaction times, low racemization. | Higher cost. |
| HBTU | 50-80% | Good efficiency, widely used. | Can cause racemization in sensitive substrates. |
| EDC/HOBt | 40-70% | Cost-effective. | Can lead to side products (e.g., N-acylurea), slower reaction times. |
| COMU | 70-95% | Very high efficiency, effective for hindered couplings. | Higher cost, can be moisture-sensitive. |
Yields are representative and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes a general procedure for the removal of the Boc protecting group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess TFA.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine (Thalidomide-O-C6-NH2), which can be used in the next step without further purification.
Protocol 2: Amide Coupling of Thalidomide-O-C6-NH2 with a Carboxylic Acid Ligand
This protocol outlines a general method for the amide bond formation using HATU as the coupling reagent.
Materials:
-
Thalidomide-O-C6-NH2 (from Protocol 1)
-
Carboxylic acid-functionalized ligand of interest
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry flask, dissolve the carboxylic acid ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1-1.2 equivalents) and DIPEA (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve Thalidomide-O-C6-NH2 (1.1 equivalents) in anhydrous DMF.
-
Add the solution of the deprotected thalidomide linker to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for PROTAC synthesis.
Caption: Troubleshooting guide for low PROTAC yield.
References
Technical Support Center: Troubleshooting Poor Solubility of Final PROTAC Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of poor solubility in final PROTAC (Proteolysis Targeting Chimera) compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my final PROTAC compounds have such poor solubility?
A1: Poor solubility is a frequent issue with PROTACs due to their inherent molecular characteristics.[1][2] These molecules are intentionally large and complex to bridge a target protein and an E3 ligase.[2] This often results in a high molecular weight (typically >700 Da) and significant lipophilicity, placing them in the "beyond Rule of Five" (bRo5) chemical space.[2][3] The combination of a large, often hydrophobic surface area and the potential for strong crystal lattice formation contributes to their low solubility in aqueous solutions.[2]
Q2: What are the immediate experimental consequences of poor PROTAC solubility?
A2: Poor solubility can significantly impact the accuracy and reproducibility of your experimental results.[2] Common consequences include:
-
Precipitation in Assays: The PROTAC may crash out of solution in aqueous buffers used for cell culture or biochemical assays, leading to an underestimation of its potency (e.g., DC50, IC50).[2]
-
Inaccurate Quantification: Undissolved compound can lead to errors when determining the actual concentration in stock and working solutions.[2]
-
Low Bioavailability: In both cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes to reach its intracellular target, thereby reducing its efficacy.[2]
-
Irreproducible Results: The degree of precipitation can fluctuate between experiments, leading to high variability and a lack of reproducibility.[2]
Q3: How can I improve the solubility of my PROTAC compound for in vitro assays?
A3: Several strategies can be employed to improve the solubility of your PROTAC for in vitro experiments:
-
Optimize Solvent Concentration: While minimizing the final concentration of organic solvents like DMSO is crucial to avoid cellular toxicity, a certain amount may be necessary to maintain solubility. It is recommended to start with a high-concentration stock in 100% DMSO and perform serial dilutions to keep the final DMSO concentration in the assay below 0.5%, and ideally below 0.1%.[1]
-
Utilize Co-solvents: For particularly challenging compounds, co-solvents can significantly enhance solubility. A common formulation involves a mixture of DMSO, PEG300, and Tween-80.[1]
-
Sonication and Gentle Heating: To aid dissolution, you can warm the stock solution to 37°C for 5-10 minutes and use an ultrasonic bath for 5-15 minutes. Always visually inspect the solution for any remaining precipitate before use.[1]
-
Incorporate Surfactants: Adding a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, to the assay buffer can help with micellar solubilization.[4]
Q4: My PROTAC is intended for oral administration. What strategies can improve its oral bioavailability?
A4: Improving oral bioavailability is a significant challenge for PROTACs due to their poor solubility and permeability.[3] Here are some effective strategies:
-
Administration with Food: Pre-clinical and clinical observations suggest that administering PROTACs with food can improve their in vivo exposure. This is because PROTACs often show improved solubility in biorelevant buffers that mimic the fed state, such as Fed-State Simulated Intestinal Fluid (FeSSIF).[3][5]
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix (e.g., HPMCAS) can prevent crystallization and maintain the drug in a more soluble, higher-energy amorphous state.[6][7][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and lipid nanoparticles can encapsulate poorly soluble PROTACs, enhancing their solubility and permeability.[4][7]
-
Liquisolid Formulations: This technique involves dissolving the PROTAC in a non-volatile solvent and then adsorbing it onto a carrier material to create a solid powder with improved dissolution properties.[4][9]
-
-
Prodrug Approach: A prodrug strategy, where a lipophilic group is attached to the PROTAC (for instance, to the E3 ligase ligand), can improve bioavailability. This modification is designed to be cleaved in vivo to release the active PROTAC.[3][10]
-
Structural Modifications:
-
Optimize the Linker: The linker's composition and length are critical.[2] Replacing a PEG linker with a phenyl ring has been shown to improve permeability. Avoiding multiple amide motifs and inserting basic nitrogen into aromatic rings or alkyl linkers can also be beneficial.[3]
-
Introduce Intramolecular Hydrogen Bonds: Encouraging the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "ball-like" conformation, reducing its size and polarity and thereby improving cell permeability.[3][5]
-
Troubleshooting Guides
Problem 1: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: The PROTAC's concentration exceeds its thermodynamic solubility limit in the aqueous buffer. The small amount of DMSO from the stock is insufficient to keep it dissolved upon dilution.[4]
-
Solutions:
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to establish the solubility limit of your compound in your specific assay buffer.[4]
-
Adjust Assay Concentration: If feasible, lower the PROTAC concentration in your assay to be below its determined solubility limit.[4]
-
Use Co-solvents: Increase the percentage of a miscible organic co-solvent (e.g., DMSO, ethanol) in the final assay buffer. Be mindful of the potential for solvent effects on your biological assay.[4]
-
Incorporate Surfactants: Add a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to the buffer to aid in solubilization.[4]
-
Problem 2: Inconsistent results in cell-based assays.
-
Possible Cause: Poor solubility leading to variable amounts of dissolved, active compound in each experiment.
-
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of your PROTAC from a well-dissolved, high-concentration stock immediately before each experiment.
-
Visual Inspection: Before adding the compound to your cells, visually inspect the final dilution for any signs of precipitation.
-
Solubility Enhancement: Consistently apply a solubility enhancement technique, such as using a co-solvent formulation, for all experiments.
-
Assay in Biorelevant Media: Consider if your cell culture media can be supplemented to better mimic in vivo conditions, which may improve solubility.[3]
-
Quantitative Data Summary
The following table summarizes solubility data for exemplary PROTACs and related compounds from the literature. This data can serve as a reference, but it is crucial to experimentally determine the solubility of your specific compound in your assay systems.
| Compound/Formulation | Solvent/Medium | Solubility/Concentration | Reference |
| PROTAC IRAK4 degrader-1 | DMSO | 180 mg/mL (198.93 mM) | [1] |
| PROTAC IRAK4 degrader-3 | DMSO | 100 mg/mL (92.06 mM) | [1] |
| KT-474 (IRAK4 Degrader) | In vivo formulation (DMSO/PEG300/Tween-80/Saline) | ≥ 2.5 mg/mL | [1] |
| ARV-110 and ARV-471 | Clinical Administration | Administered "once daily with food" to improve exposure | [3][5] |
| Amorphous Solid Dispersion (ASD) of AZ1 | with HPMCAS | Up to a 2-fold increase in drug supersaturation compared to pure amorphous API | [6][8] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
PROTAC compound
-
100% DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well clear plates
-
Plate shaker
-
Plate reader (for turbidity or light scattering) or HPLC-UV/LC-MS
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.[2]
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.[2]
-
Transfer to Assay Plate: Transfer a small, precise volume (e.g., 2 µL) of the DMSO dilutions to a clear plate containing the aqueous assay buffer. The final DMSO concentration should be kept low (typically ≤1%).[2]
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).[2]
-
Detection: Measure the turbidity or light scattering at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which a significant increase in signal is observed is the kinetic solubility limit. Alternatively, centrifuge the plate, and analyze the supernatant concentration by HPLC-UV or LC-MS.
Protocol 2: Preparation of a Co-solvent Formulation for In Vitro Assays
This protocol provides a general method for preparing a stock solution with improved solubility for cell-based experiments.
Materials:
-
PROTAC compound
-
100% DMSO
-
PEG300
-
Tween-80
Methodology:
-
Prepare High-Concentration Stock: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10-20 mM).[1]
-
Co-solvent Mixture: For a 1 mL final working solution, mix 100 µL of the DMSO stock solution with 400 µL of PEG300. Ensure thorough mixing.[1]
-
Add Surfactant: Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and mix thoroughly. This results in a formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80.[1]
-
Final Dilution: Cautiously perform the final dilution of this stock into the assay medium.
Visualizations
Caption: A decision-making workflow for addressing poor PROTAC solubility.
Caption: Factors leading to poor aqueous solubility of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. benchchem.com [benchchem.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Optimizing Linker Design for Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of linker length and composition in thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, characterization, and biological evaluation of thalidomide-based PROTACs.
Issue 1: Low or No Target Protein Degradation
-
Question: My PROTAC shows little to no degradation of my target protein. What are the common initial checkpoints?
-
Answer: When a PROTAC fails to induce degradation, the issue typically lies in one of three main areas: the integrity of the PROTAC itself, the biological system, or the formation of a stable ternary complex.[1]
-
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock.[1]
-
Verify E3 Ligase Expression: Ensure your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide (B1683933).[1] Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1]
-
Assess Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN (binary engagement) using biophysical assays like SPR or ITC.
-
Check for the "Hook Effect": Excessively high concentrations of a PROTAC can favor the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) over the productive ternary complex, reducing degradation efficiency.[2] Test a broad concentration range (e.g., 1 nM to 10 µM) to identify the optimal degradation window.[1]
-
-
Issue 2: Poor Solubility of the Synthesized PROTAC
-
Question: My purified PROTAC has poor solubility in aqueous buffers and cell culture media. How can I address this?
-
Answer: Solubility is a common challenge with PROTACs due to their high molecular weight and often lipophilic nature.
-
Strategies to Improve Solubility:
-
Linker Composition: Polyethylene (B3416737) glycol (PEG) linkers are more hydrophilic than alkyl chains and can improve the solubility of the PROTAC molecule.[3][4] Consider synthesizing analogs with PEG linkers of varying lengths.
-
Formulation: For in vitro assays, using a small amount of an organic co-solvent like DMSO is acceptable. However, keep the final DMSO concentration in cellular assays low (typically <0.5%) to avoid toxicity.
-
Structural Modification: If solubility issues persist, consider introducing more hydrophilic groups on the target-binding ligand or exploring different linker compositions.
-
-
Issue 3: PROTAC Instability
-
Question: I suspect my PROTAC is unstable in my experimental setup. How can I assess and improve its stability?
-
Answer: The stability of thalidomide-based PROTACs can be influenced by the linker attachment point and composition.
-
Assessment and Improvement:
-
Stability Studies: Assess the hydrolytic and metabolic stability of your PROTAC under physiological conditions.[5][6]
-
Linker Attachment Point: Studies have shown that the point of linker attachment on the thalidomide scaffold can significantly impact stability. For instance, lenalidomide-based PROTACs may offer improved stability compared to thalidomide-based ones.[6][7]
-
Linker Composition: More rigid linkers, such as those incorporating triazole or piperazine (B1678402) rings, can enhance metabolic stability compared to flexible alkyl or PEG chains.[3][4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a thalidomide-based PROTAC?
There is no single optimal linker length; it is target-dependent and must be determined empirically. The ideal length depends on the specific protein of interest (POI) and the E3 ligase, as it needs to facilitate the formation of a stable and productive ternary complex.[8] Studies have shown that for some targets, shorter linkers are more effective, while for others, longer linkers are required to achieve potent degradation. For example, in the case of p38α degradation, PROTACs with linkers of 15-17 atoms showed optimal performance.[8]
Q2: What are the most common types of linkers used for thalidomide PROTACs?
The most common linker motifs are polyethylene glycol (PEG) and alkyl chains due to their synthetic tractability and the ease with which their length can be systematically varied.[9][10] However, more rigid linkers incorporating elements like piperazine/piperidine rings or alkynes are increasingly being used to improve physicochemical properties and conformational restriction.[4][11]
Q3: How does the linker attachment point on the thalidomide moiety affect PROTAC performance?
The choice of attachment point on the thalidomide scaffold (e.g., C4, C5, or the glutarimide (B196013) nitrogen) significantly impacts a PROTAC's physicochemical properties, ternary complex formation, and degradation efficiency.[6][12] For instance, some studies suggest that C5-linked PROTACs may exhibit reduced neosubstrate degradation compared to their C4 counterparts.[12]
Q4: Can optimizing linker length improve the selectivity of a PROTAC?
Yes, linker length optimization can be a powerful strategy to enhance selectivity. A PROTAC with a non-selective warhead can be engineered to selectively degrade a specific target by optimizing the linker. The linker dictates the specific orientation of the POI and E3 ligase in the ternary complex, and favorable protein-protein interactions that stabilize this complex for one target may not be present for another.[13]
Data Presentation
Table 1: Impact of Linker Composition and Length on BRD4 Degradation
| PROTAC ID | Linker Composition | Linker Length (PEG Units) | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| PROTAC A | None (Direct Linkage) | 0 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[14] |
| PROTAC B | PEG | 1 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[14] |
| PROTAC C | PEG | 2 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[14] |
| PROTAC D | PEG | 3 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[14] |
Note: The data presented is a synthesis of findings from multiple research articles. Direct comparison of DC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Comparison of Linker Attachment Points on Thalidomide for Target Degradation
| Target Protein | Linker Attachment Point | DC50 (nM) | Dmax (%) | Key Observations |
| Target X | C4-Amide | 5 | >90 | C4-linked PROTACs with amide bonds can be highly potent.[12] |
| Target X | C4-Ether | 25 | >90 | Ether linkages at C4 can also lead to effective degradation.[12] |
| Target Y | C5-Amide | 0.5 | >90 | In some cases, C5 attachment can result in exceptionally potent degraders.[12] |
| Target Y | C5-Ether | 10 | >90 | C5-ether linked PROTACs can maintain high degradation efficacy.[12] |
Experimental Protocols
1. Western Blot Analysis for PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.[8][9]
-
Materials and Reagents:
-
Cell line expressing the target protein
-
PROTAC of interest (stock solution in DMSO)
-
Control compounds (e.g., DMSO vehicle control, non-degrading inhibitor)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours).[8]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice. Centrifuge to pellet cell debris and collect the supernatant.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli buffer. Boil the samples to denature the proteins. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection and Analysis: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[9]
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
This protocol outlines a general workflow for using SPR to measure the binding kinetics and affinity of binary and ternary complexes.[5][15]
-
Materials and Reagents:
-
SPR instrument and sensor chips (e.g., SA chip for biotinylated proteins)
-
Purified, biotinylated E3 ligase (e.g., CRBN/DDB1)
-
Purified target protein
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Binary Interaction (PROTAC and E3 Ligase): Immobilize the biotinylated E3 ligase on the sensor chip. Flow a series of PROTAC concentrations over the surface to measure the binding affinity (KD).[15]
-
Binary Interaction (PROTAC and Target Protein): Depending on the assay setup, either immobilize the target protein or use a solution-based affinity measurement.
-
Ternary Complex Formation: Immobilize the biotinylated E3 ligase. Inject a pre-incubated mixture of the PROTAC and the target protein at various concentrations over the sensor surface.[5][15]
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) for both binary and ternary complexes. The cooperativity factor (α) can be calculated to assess the stability of the ternary complex.[15]
-
3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Confirmation
This protocol verifies the PROTAC-mediated interaction between the target protein and CRBN in a cellular context.[16][17]
-
Materials and Reagents:
-
Cells expressing the target protein and CRBN
-
PROTAC of interest
-
Lysis buffer (non-denaturing)
-
Primary antibody against the target protein or a tag
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blot detection (target protein, CRBN)
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate and then incubate with an antibody against the target protein. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blot, probing for the target protein (as a positive control) and CRBN. An increased CRBN signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.[16]
-
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Linker Optimization.
Caption: Troubleshooting Logic for Low Degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. jove.com [jove.com]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aragen.com [aragen.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the cell permeability of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a critical issue for my thalidomide-based PROTAC?
A1: Cell permeability is essential for the efficacy of most PROTACs because their protein targets are typically located inside the cell.[1] A PROTAC must be able to cross the cell membrane to engage both its target protein and the Cereblon (CRBN) E3 ligase, which is recruited by the thalidomide (B1683933) moiety.[1][2] This engagement forms a ternary complex (Target Protein-PROTAC-CRBN), initiating the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] However, PROTACs often possess high molecular weights and a large polar surface area, characteristics that generally lead to poor passive diffusion across the cell's lipid bilayer membrane.[4][5][6][7][8][9][10][11]
Q2: What are the primary strategies to improve the cell permeability of my thalidomide-based PROTAC?
A2: There are several key strategies that can be employed, broadly categorized into structural modification and advanced delivery formulations.
-
Structural Modifications:
-
Linker Optimization: The linker connecting the thalidomide moiety and the target protein ligand plays a crucial role in the PROTAC's properties.[12] Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid structures, such as a 1,4-disubstituted phenyl ring, has been shown to improve permeability.[13] Additionally, incorporating basic nitrogen into aromatic rings or alkyl linkers can enhance solubility.[13]
-
Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can induce a more compact, "ball-like" conformation.[13] This reduces the molecule's size and polarity, facilitating its passage across the cell membrane.[13]
-
Prodrug Approach: A common strategy to enhance cell permeability is to mask polar functional groups with lipophilic, cleavable moieties.[8][13][14] These "prodrugs" can more easily traverse the cell membrane, and once inside, cellular enzymes cleave the masking groups to release the active PROTAC.[8][14]
-
-
Advanced Delivery Formulations:
Q3: How can I assess the cell permeability of my PROTAC in the lab?
A3: Several in vitro assays are commonly used to evaluate PROTAC cell permeability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[8][9][10][11][16] It provides a measure of passive transcellular permeability and is a cost-effective method for early-stage screening.[10][16]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8][10] It offers a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[8][10]
-
NanoBRET™ Target Engagement Assay: This live-cell assay can be used to determine the intracellular availability of a PROTAC by measuring its engagement with the E3 ligase (CRBN) or the target protein.[17][18] By comparing engagement in intact versus permeabilized cells, an "availability index" can be calculated to rank PROTACs based on their ability to enter the cell.[17]
Troubleshooting Guide: Low Cell Permeability
If you are encountering issues with the efficacy of your thalidomide-based PROTAC that you suspect are due to poor cell permeability, consider the following troubleshooting steps.
| Problem | Possible Cause | Suggested Solution |
| Low or no target protein degradation observed. | The PROTAC has poor physicochemical properties (high molecular weight, high polar surface area). | Structural Modification: • Synthesize analogs with different linker compositions (e.g., replace PEG with alkyl or aromatic linkers).[13] • Introduce moieties that can form intramolecular hydrogen bonds to create a more compact structure.[13] • Employ a prodrug strategy by masking polar groups with cleavable lipophilic groups.[8][14] |
| The PROTAC has low aqueous solubility, limiting its availability to cross the cell membrane. | Formulation Strategies: • Solubilize the PROTAC using excipients or formulate it into nanoparticles, liposomes, or polymeric micelles.[4][5][6][7][15] Structural Modification: • Insert basic nitrogen atoms into aromatic rings or alkyl linkers to improve solubility.[13] | |
| Inconsistent results between experiments. | The PROTAC is precipitating out of the cell culture media or assay buffer. | • Measure the kinetic solubility of your PROTAC in the relevant buffers. • If solubility is low, consider the formulation strategies mentioned above. |
| High efficacy in biochemical assays but low efficacy in cell-based assays. | The PROTAC is not efficiently crossing the cell membrane to reach its intracellular target. | • Perform a cell permeability assay (PAMPA or Caco-2) to quantify the permeability coefficient.[8][10] • Use a NanoBRET™ assay to assess intracellular target engagement.[17][18] • Based on the results, proceed with structural modifications or formulation strategies to improve permeability. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general workflow for assessing the passive permeability of a PROTAC.
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[10]
Workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a thalidomide-based PROTAC.
Caption: Catalytic cycle of a thalidomide-based PROTAC leading to protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. [PDF] PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Permeability Assay - Profacgen [profacgen.com]
- 17. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Ternary Complex Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during ternary complex formation experiments.
General Troubleshooting
Question 1: I am not observing any ternary complex formation. What are the initial checks I should perform?
Answer:
When ternary complex formation is not observed, it is crucial to systematically verify the integrity and functionality of each component of your experimental system.
Initial Verification Steps:
-
Protein Quality Control:
-
Purity and Folding: Confirm the purity and proper folding of your target protein and E3 ligase. Aggregated or misfolded proteins can hinder binding interactions.
-
Activity Verification: Ensure that both proteins are active and functional.
-
-
Compound Integrity:
-
Purity and Structure: Verify the chemical structure and purity of your small molecule inducer (e.g., PROTAC) using methods like NMR and mass spectrometry.[1]
-
-
Assay Conditions:
-
Buffer Compatibility: Ensure that the buffer composition, pH, and ionic strength are optimal for the interaction. Some assay components, like detergents or additives, might interfere with binding.[2]
-
Concentrations: Double-check the concentrations of all components.
-
A logical workflow for troubleshooting the absence of ternary complex formation is outlined below.
Caption: A step-by-step workflow for initial troubleshooting of ternary complex formation.
Assay-Specific Issues
Question 2: I'm observing a "hook effect" in my dose-response curve. What does this mean and how can I mitigate it?
Answer:
The "hook effect" is a common phenomenon in proximity-based assays (e.g., TR-FRET, AlphaLISA, NanoBRET) where the signal decreases at high concentrations of the bifunctional molecule (e.g., PROTAC).[3] This occurs because at excessive concentrations, the molecule is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for signal generation.[4][5]
Mitigation Strategies:
-
Perform a Wide Dose-Response: Always test a broad range of concentrations to fully characterize the bell-shaped curve and identify the optimal concentration for ternary complex formation.[3]
-
Adjust Protein Concentrations: Optimizing the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.[1]
-
Enhance Cooperativity: Designing molecules with higher positive cooperativity can stabilize the ternary complex over the binary ones, potentially reducing the hook effect.[3]
The formation of binary versus ternary complexes at varying PROTAC concentrations is illustrated in the diagram below.
Caption: The "hook effect" at high PROTAC concentrations favors binary over ternary complexes.
Question 3: My biophysical assay (e.g., SPR, ITC) results are inconsistent with my cellular assay (e.g., Western Blot for degradation) results. Why is this happening?
Answer:
Discrepancies between in vitro biophysical assays and in-cell experiments are not uncommon. Several factors can contribute to these differences:
-
Cellular Environment: The crowded intracellular environment, with factors like post-translational modifications and competing endogenous molecules, can influence ternary complex formation in ways not replicated in a purified system.[1][4]
-
Cellular Uptake and Stability: The compound may have poor cell permeability or be rapidly metabolized, leading to insufficient intracellular concentrations to drive ternary complex formation and subsequent degradation.[4]
-
"Unproductive" Ternary Complexes: A stable ternary complex observed in a biophysical assay does not guarantee efficient degradation in cells. The geometry of the complex might not be optimal for the E3 ligase to ubiquitinate the target protein. This can be influenced by the linker length and attachment points of the PROTAC.[1][3]
Troubleshooting Steps:
-
Assess Cell Permeability: Utilize assays like the cellular thermal shift assay (CETSA) to confirm target engagement in live cells.[4]
-
Evaluate Compound Stability: Use LC-MS/MS to measure the stability of your compound in cell culture medium and lysates over time.[4]
-
Perform Orthogonal Cellular Assays: Use a combination of in-cell assays like NanoBRET or co-immunoprecipitation to confirm ternary complex formation within the cellular context.[4][6]
Experimental Protocols & Data
Question 4: Can you provide a general protocol for assessing ternary complex formation using Surface Plasmon Resonance (SPR)?
Answer:
Surface Plasmon Resonance (SPR) is a powerful technique for real-time monitoring of the binding kinetics of ternary complex formation.[7] Below is a generalized protocol.
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for binary and ternary interactions.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., amine coupling kit)
-
Purified E3 ligase
-
Purified target protein
-
Small molecule inducer (e.g., PROTAC)
-
Running buffer
Protocol:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface using a suitable method like amine coupling.
-
Binary Interaction Analysis (Small Molecule to E3 Ligase):
-
Flow a series of concentrations of the small molecule over the immobilized E3 ligase to measure the binary binding kinetics.
-
Fit the sensorgram data to a 1:1 binding model to determine ka, kd, and KD.
-
-
Ternary Interaction Analysis:
-
Prepare a series of analyte solutions containing a fixed concentration of the target protein and varying concentrations of the small molecule.
-
Flow these solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex. Analyze the data to determine the kinetic parameters for the ternary interaction.[8]
-
Comparative Kinetic Data for a Model System (e.g., MZ1 PROTAC with VHL and Brd4BD2):
| Interaction | Technique | KD (nM) | Reference |
| MZ1 - VHL | SPR | 29 | [7] |
| MZ1 - VHL | ITC | 66 | [7] |
| MZ1 - Brd4BD2 | SPR | 1 | [7] |
| MZ1 - Brd4BD2 | ITC | 4 | [7] |
| VHL:MZ1:Brd4BD2 (Ternary Complex) | SPR | Cooperative (α = 26) | [8] |
| VHL:MZ1:Brd4BD2 (Ternary Complex) | ITC | Cooperative (α = 15) | [8] |
This table presents example data and should be used for illustrative purposes. Actual results will vary depending on the specific system under investigation.
Question 5: How can I perform a Co-Immunoprecipitation (Co-IP) assay to verify ternary complex formation in cells?
Answer:
Co-Immunoprecipitation (Co-IP) is a widely used technique to demonstrate protein-protein interactions, including PROTAC-induced ternary complex formation, within a cellular context.[6]
Objective: To confirm the interaction between the target protein and the E3 ligase in the presence of the PROTAC.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at its optimal concentration and a vehicle control for a suitable duration (e.g., 1-4 hours).[6]
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.[6]
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose/magnetic beads to reduce non-specific binding.[6]
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against either the E3 ligase or the target protein overnight at 4°C.
-
Add fresh Protein A/G beads to pull down the antibody-protein complex.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
-
The expected outcome is the detection of the target protein in the E3 ligase immunoprecipitate (and vice-versa) only in the cells treated with the PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Technical Support Center: Interpreting Unexpected Results in PROTAC® Degradation Assays
Welcome to the technical support center for PROTAC® (Proteolysis Targeting Chimera) degradation assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during PROTAC® experiments in a question-and-answer format, providing potential causes and actionable troubleshooting steps.
Issue 1: No or Weak Degradation of the Target Protein
Question: My PROTAC® isn't causing degradation of my target protein, or the degradation is very weak. What are the common reasons for this?
Answer: This is a frequent challenge in PROTAC® development. Several factors, from compound properties to experimental setup, can contribute to this outcome. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Poor Cell Permeability | PROTACs are large molecules and may not efficiently cross the cell membrane.[1][2] Action: Perform a cellular target engagement assay (e.g., NanoBRET™, CETSA®) to confirm the PROTAC® binds its target inside the cell.[1][3] If engagement is low, consider optimizing the linker to improve physicochemical properties.[4] |
| Lack of Target or E3 Ligase Engagement | The PROTAC® may not be binding to its intended targets within the cell.[4] Action: Confirm binary binding to both the target protein and the E3 ligase using biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC).[5] |
| Inefficient Ternary Complex Formation | Even with binary binding, the PROTAC® may not efficiently bring the target and E3 ligase together to form a stable ternary complex.[4][5] Action: Use ternary complex formation assays (e.g., TR-FRET, AlphaLISA®, NanoBRET™) to assess the formation and stability of the ternary complex.[1][6][7] |
| Incorrect E3 Ligase Choice | The selected E3 ligase may not be expressed at sufficient levels in your cell line or may not be appropriate for the target protein.[4] Action: Verify the expression of the E3 ligase in your cell line via Western blot or qPCR. Consider testing PROTACs that recruit different E3 ligases.[4][8] |
| PROTAC® Instability | The compound may be unstable in the cell culture medium or rapidly metabolized within the cell. Action: Assess the chemical stability of your PROTAC® in your experimental conditions over time using methods like LC-MS. |
| High Protein Synthesis Rate | The cell may be synthesizing new target protein at a rate that counteracts the degradation.[9] Action: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal degradation window.[7][10][11] |
| Experimental/Detection Issues | Problems with the Western blot protocol can lead to inaccurate results.[8][9] Action: Validate your primary antibody for specificity and sensitivity. Ensure your lysis buffer is effective and protein transfer is complete.[8][9] Use appropriate controls, including a positive control for degradation if available. |
Troubleshooting Workflow for Lack of PROTAC® Activity
Caption: A logical workflow for troubleshooting a lack of PROTAC® activity.
Issue 2: The "Hook Effect"
Question: My dose-response curve is bell-shaped, with degradation decreasing at higher PROTAC® concentrations. What is happening?
Answer: You are likely observing the "hook effect." This is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (PROTAC®-Target or PROTAC®-E3 Ligase) instead of the productive ternary complex required for degradation.[1]
Troubleshooting and Mitigation Strategies:
| Strategy | Description |
| Perform a Full Dose-Response Curve | Test a wide range of concentrations (e.g., picomolar to micromolar) to fully characterize the dose-response relationship and identify the optimal concentration for maximal degradation (Dmax).[4][7][12] |
| Use Optimal Concentrations | For subsequent experiments, use concentrations at or below the Dmax to avoid the hook effect.[12] |
| Enhance Ternary Complex Stability | A more stable ternary complex can mitigate the hook effect.[1] This can be achieved through rational PROTAC® design, such as optimizing the linker to promote positive cooperativity.[4][7] |
| Directly Measure Ternary Complex Formation | Use biophysical assays like TR-FRET or AlphaLISA® to correlate the bell-shaped degradation curve with ternary complex formation. These assays will also show a hook effect at high concentrations.[1][6] |
Diagram of the PROTAC® Hook Effect
Caption: At high concentrations, PROTACs form non-productive binary complexes.[12]
Issue 3: Potential Off-Target Effects
Question: I'm observing cytotoxicity or degradation of other proteins. How can I assess and improve the selectivity of my PROTAC®?
Answer: Off-target effects, where the PROTAC® degrades proteins other than the intended target, are a critical concern for therapeutic development.[13][14]
Strategies to Assess and Improve Selectivity:
| Strategy | Description |
| Global Proteomics | Use unbiased mass spectrometry-based proteomics to identify all proteins that are degraded upon PROTAC® treatment.[13][14] This provides a comprehensive view of selectivity. |
| Targeted Validation | Once potential off-targets are identified, validate their degradation using targeted methods like Western blotting.[14] |
| Optimize the Target-Binding Warhead | Use a more selective binder for your protein of interest to reduce engagement with other proteins.[4] |
| Modify the Linker | The linker's length and composition can influence the conformation of the ternary complex and which proteins are presented for ubiquitination. Systematic variation can improve selectivity.[4] |
| Change the E3 Ligase | Different E3 ligases have different endogenous substrates. Switching the E3 ligase recruiter (e.g., from a VHL-based to a CRBN-based one) can alter the off-target profile.[4] Pomalidomide-based PROTACs, for instance, have been shown to degrade zinc-finger proteins independently of the target ligand.[14][15] |
| Use Control Compounds | An inactive enantiomer or a version of the PROTAC® with a mutated E3 ligase binder can help distinguish between on- and off-target effects. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for PROTAC®-Induced Degradation
This is the most common method to quantify the reduction in target protein levels.[11][16]
Materials:
-
Cell line expressing the target protein and E3 ligase.[10]
-
PROTAC® compound and vehicle control (e.g., DMSO).[11]
-
Ice-cold Phosphate-Buffered Saline (PBS) and lysis buffer (e.g., RIPA) with protease inhibitors.[11]
-
Protein assay kit (e.g., BCA).[11]
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.[11]
-
Blocking buffer (e.g., 5% non-fat milk in TBST).[11]
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[11]
-
HRP-conjugated secondary antibody and chemiluminescent substrate.[11]
Methodology:
-
Cell Seeding and Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC® (e.g., 0-10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.[10][11]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice. Centrifuge to pellet cell debris and collect the supernatant.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.[11]
-
SDS-PAGE and Transfer: Normalize protein amounts, add sample buffer, and boil to denature. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[10][11]
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C. Wash and then incubate with the secondary antibody.[10][11]
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify band intensities using densitometry software, normalizing the target protein signal to the loading control.[11]
Western Blot Analysis Workflow
Caption: Workflow for Western blot analysis of protein degradation.[10]
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[17]
Materials:
-
Purified recombinant E1, E2, and E3 ligase complex.[17]
-
Purified target protein of interest (POI).[17]
-
Ubiquitin and ATP.[17]
-
PROTAC® compound and vehicle control (DMSO).[17]
-
Reaction buffer.
-
SDS-PAGE and Western blot reagents.
-
Primary antibody against the POI.[17]
Methodology:
-
Reaction Setup: On ice, combine the E1, E2, E3 ligase, POI, ubiquitin, and ATP in a reaction buffer.
-
Initiate Reaction: Add the PROTAC® (or DMSO for control) to the mixture. Key controls include reactions lacking E1, E3, or the PROTAC®.[17]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the reaction products by Western blot, probing with an antibody against the POI.
-
Interpretation: A ladder of high-molecular-weight bands or a smear above the unmodified POI band indicates successful, PROTAC®-dependent polyubiquitination.[17]
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay to measure the formation of the Target-PROTAC®-E3 ligase complex.[1]
Materials:
-
Tagged target protein (e.g., His-tagged) and tagged E3 ligase (e.g., GST-tagged).
-
PROTAC® compound.
-
TR-FRET donor and acceptor reagents (e.g., anti-His-terbium and anti-GST-d2).[1]
-
Assay buffer and low-volume 384-well plates.[1]
-
TR-FRET enabled plate reader.[1]
Methodology:
-
Reagent Preparation: Prepare a serial dilution of the PROTAC® in assay buffer.
-
Assay Plate Setup: Add fixed concentrations of the tagged target protein and E3 ligase to the wells, followed by the PROTAC® dilutions.
-
Incubation: Incubate to allow for ternary complex formation.
-
Detection: Add the TR-FRET donor and acceptor reagents and incubate.
-
Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths. An increased FRET signal indicates complex formation. A bell-shaped curve is expected, mirroring the hook effect.[1]
PROTAC® Mechanism of Action
Caption: The signaling pathway of PROTAC®-mediated protein degradation.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ternary Complex Formation [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Minimizing the "Hook Effect" with Thalidomide PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the "hook effect" observed with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of thalidomide (B1683933) PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[3] Instead of a typical sigmoidal dose-response curve, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[3]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][4] A PROTAC's efficacy relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase (in this case, Cereblon, which is recruited by the thalidomide moiety).[5][6] At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[4] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[4][6]
Q3: What are the experimental consequences of the hook effect?
Q4: At what concentration range does the hook effect typically appear?
A4: The concentration at which the hook effect becomes apparent varies significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line used.[8] However, it is often observed at micromolar (µM) concentrations, typically starting from 1 µM and becoming more pronounced at higher concentrations.[7] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.
Q5: How can the hook effect be minimized or avoided?
A5: Minimizing the hook effect primarily involves optimizing the PROTAC concentration and enhancing the stability of the ternary complex.[9] Key strategies include:
-
Titration of PROTAC Concentration: Perform a broad dose-response curve to identify the optimal concentration range for maximal degradation (Dmax) and to determine the concentration at which the hook effect begins.[7]
-
Enhancing Ternary Complex Cooperativity: Design PROTACs that exhibit positive cooperativity, where the binding of the PROTAC to one protein partner enhances its affinity for the other. This stabilizes the ternary complex over the binary complexes.[9]
-
Linker Optimization: Systematically altering the length, rigidity, and chemical composition of the linker can identify an optimal configuration that facilitates productive ternary complex formation and reduces the hook effect.[2]
-
Kinetic Analysis: Monitor the kinetics of both ternary complex formation and protein degradation in real-time to better understand the dynamics of the system.[3][10]
Troubleshooting Guides
Problem 1: My dose-response curve for target degradation shows a bell shape, with efficacy decreasing at higher concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly at the higher end where the effect is observed.
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.[1]
-
Evaluate Cell Permeability: If the hook effect is observed at unexpectedly low concentrations, consider assessing the cell permeability of your PROTAC using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1]
-
Problem 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: Your tested concentration range might be entirely within the hook effect region, or the PROTAC may be inactive for other reasons.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase (Cereblon) at sufficient levels.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from PROTAC experiments to illustrate the hook effect.
Table 1: Dose-Response Data for a Thalidomide PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 88 (Dmax) |
| 100 | 65 |
| 1000 | 30 |
| 10000 | 15 |
Table 2: Comparison of DC50 and Dmax for PROTACs with and without a Pronounced Hook Effect
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-A | 4 | 88 | Pronounced hook effect above 10 nM |
| PROTAC-B | 12 | 92 | Minimal hook effect up to 10 µM |
Mandatory Visualizations
Caption: PROTACs induce a productive ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Caption: At high concentrations, PROTACs form non-productive binary complexes, inhibiting degradation.
Caption: A logical workflow for troubleshooting and mitigating the hook effect in PROTAC experiments.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a thalidomide-based PROTAC.
-
Materials:
-
Cell line expressing the target protein and Cereblon.
-
Thalidomide PROTAC stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (target protein and loading control, e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This protocol describes a live-cell assay to measure the formation of the ternary complex between the target protein and Cereblon.[3]
-
Materials:
-
HEK293 cells.
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused Cereblon.
-
Transfection reagent.
-
HaloTag® NanoBRET™ 618 Ligand.
-
NanoBRET™ Nano-Glo® Vivazine Substrate.
-
Thalidomide PROTAC.
-
BRET-capable luminometer.
-
-
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the NanoLuc®-target protein and HaloTag®-Cereblon.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.[1]
-
PROTAC Treatment and Measurement: Add serial dilutions of the PROTAC to the wells. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.[1]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to assess ternary complex formation. A bell-shaped curve is indicative of the hook effect.[1]
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol allows for the qualitative assessment of ternary complex formation.
-
Materials:
-
Cells treated with PROTAC or vehicle.
-
Proteasome inhibitor (e.g., MG132).
-
Non-denaturing Co-IP lysis buffer.
-
Antibody against the target protein.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
-
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of PROTAC or vehicle. Co-treat with a proteasome inhibitor to stabilize the ternary complex.[1]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and Cereblon. An increased signal for Cereblon in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 7. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability of Thalidomide-O-C6-NHBoc PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-O-C6-NHBoc based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific stability challenges you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound PROTACs?
This compound based PROTACs can exhibit several forms of instability:
-
Chemical Instability : The thalidomide (B1683933) moiety, specifically its glutarimide (B196013) and phthalimide (B116566) rings, is susceptible to hydrolysis in aqueous solutions, which can lead to a loss of binding to the E3 ligase Cereblon (CRBN) and subsequent inactivation of the PROTAC.[1][2] The O-C6-NHBoc linker can also be a point of instability.
-
Metabolic Instability : Like other small molecules, these PROTACs can be metabolized by enzymes, particularly in the liver and blood.[1] The C6 alkyl chain and the Boc protecting group can be sites of metabolic modification.
-
Physicochemical Instability : Due to their relatively high molecular weight and lipophilicity, these PROTACs may have poor aqueous solubility, leading to aggregation and precipitation in experimental buffers.[1][]
-
Boc Group Lability : The tert-Butyloxycarbonyl (Boc) protecting group is designed to be removed under specific chemical conditions (e.g., acidic). There is a potential for premature deprotection in certain cellular environments or during in vivo studies, which would alter the molecule's properties and activity.
Q2: How does the this compound linker influence the stability of the PROTAC?
The linker is a critical determinant of a PROTAC's overall stability and efficacy.[1] For a this compound linker:
-
Chemical Stability : The ether linkage to the thalidomide is generally more stable to hydrolysis than an ester linkage. However, the long, flexible C6 alkyl chain may be susceptible to enzymatic degradation.[1]
-
Metabolic Stability : The C6 alkyl chain can be a site for metabolic modification by enzymes like cytochrome P450s.[1]
-
Physicochemical Properties : The length and composition of the linker significantly influence the PROTAC's solubility and permeability.[1][4] An improperly designed linker can lead to poor physicochemical properties.
-
Boc Group : The Boc group increases the lipophilicity of the PROTAC. Its stability is crucial, as premature removal would expose a primary amine, drastically changing the molecule's charge, solubility, and potentially its biological activity.
Q3: My PROTAC, synthesized with a this compound linker, shows lower than expected activity. Could this be a stability issue?
Yes, lower than expected activity is a strong indicator of compound instability.[5] Degradation of the thalidomide core would prevent E3 ligase recruitment, while modification or cleavage of the linker would uncouple the target-binding and E3 ligase-binding moieties.[5] Premature loss of the Boc group could also lead to altered cellular uptake and target engagement.
Q4: I'm observing a "hook effect" in my experiments. What is it and how can I address it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[6][7] To mitigate this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[6][8]
Troubleshooting Guides
Issue 1: Poor PROTAC Solubility and Aggregation
Symptoms:
-
Precipitation of the compound in aqueous buffers or cell culture media.
-
Inconsistent or non-reproducible results in cellular assays.[1]
-
High background signal in biophysical assays.[1]
Troubleshooting Workflow:
Possible Solutions & Methodologies:
| Solution | Methodology |
| Optimize Formulation | Use co-solvents (e.g., DMSO, ethanol) or excipients to improve solubility.[] |
| Modify Buffer Conditions | Adjust the pH or salt concentration of the buffer to enhance solubility. |
| Sonication | Use sonication to break up aggregates and aid in dissolution. |
| Dynamic Light Scattering (DLS) | Use DLS to determine the aggregation state of the PROTAC in solution. |
| Chemical Modification | If solubility issues persist, consider synthesizing analogues with a more hydrophilic linker or by modifying the warhead or E3 ligase ligand.[9] |
Issue 2: Chemical Instability in Aqueous Media
Symptoms:
-
Loss of PROTAC activity over time in cell culture media.
-
Appearance of unexpected peaks in LC-MS analysis of the PROTAC from media.[5]
-
Inconsistent results between experiments.[5]
Troubleshooting Workflow:
Possible Solutions & Methodologies:
| Solution | Methodology |
| Prepare Fresh Solutions | Prepare stock solutions in an anhydrous solvent like DMSO and use them immediately.[5] |
| Minimize Incubation Time | Reduce the time the PROTAC is in aqueous media before the experiment.[5] |
| Control pH | Maintain the pH of the media to minimize hydrolysis of the thalidomide moiety.[5] |
| LC-MS Stability Assay | Incubate the PROTAC in the relevant buffer or media and analyze samples by LC-MS at different time points to quantify the remaining parent compound. |
| Structural Modification | Consider synthesizing analogues with a more stable linker or modifications to the thalidomide core that reduce susceptibility to hydrolysis.[2] |
Issue 3: Low Metabolic Stability
Symptoms:
-
Rapid clearance of the PROTAC in in vitro metabolism assays (e.g., liver microsomes).[1]
-
Poor in vivo efficacy despite good in vitro potency.[1]
-
Detection of significant levels of PROTAC metabolites.[1]
Troubleshooting Workflow:
Possible Solutions & Methodologies:
| Solution | Methodology |
| Introduce Blocking Groups | Place metabolically inert groups (e.g., fluorine) at identified metabolic "hotspots" on the linker or ligands.[1] |
| Modify Linker Composition | Replace metabolically liable groups with more stable motifs, such as cyclic structures.[1] |
| Conformational Constraints | Introduce design elements that create a more compact structure, shielding labile parts of the molecule.[1] |
| Human Liver Microsome (HLM) Assay | Incubate the PROTAC with HLMs and a NADPH regenerating system to determine the rate of metabolic degradation.[1] |
| Hepatocyte Stability Assay | Use primary hepatocytes to assess both Phase I and Phase II metabolism. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a this compound based PROTAC.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil)
-
Negative control (e.g., Warfarin)
-
Acetonitrile (B52724) with internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC and control compounds in DMSO.
-
In a microplate, combine the HLM, phosphate buffer, and the test PROTAC or control.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile with an internal standard.[1]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.[1]
-
Plot the natural logarithm of the percentage of remaining PROTAC versus time to determine the half-life (t½) and intrinsic clearance.[1]
Protocol 2: Ternary Complex Formation Assay using TR-FRET
Objective: To assess the ability of a this compound based PROTAC to induce the formation of a ternary complex between the target protein and CRBN.
Materials:
-
Test PROTAC compound
-
Recombinant target protein (e.g., with a His-tag)
-
Recombinant CRBN-DDB1 complex (e.g., with a GST-tag)
-
Terbium-conjugated anti-His antibody (donor)
-
Fluorescein-conjugated anti-GST antibody (acceptor)
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a microplate, add the target protein, CRBN-DDB1 complex, and the PROTAC dilutions.
-
Incubate to allow for ternary complex formation.[6]
-
Add the donor and acceptor-labeled antibodies.[6]
-
Incubate to allow for antibody binding.[6]
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. An increase in the signal indicates the formation of the ternary complex.
PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cereblon Binding Assays for Thalidomide-O-C6-NHBoc PROTACs
For researchers engaged in the development of Proteolysis Targeting Chimeras (PROTACs), the characterization of their binding to the E3 ligase Cereblon (CRBN) is a critical step. This guide provides a comparative analysis of key assays for evaluating PROTACs utilizing the Thalidomide-O-C6-NHBoc linker, a common moiety for recruiting CRBN. We present a head-to-head comparison with alternative linkers, supported by experimental data and detailed protocols.
Comparison of Cereblon-Binding Linkers in PROTACs
The choice of linker in a PROTAC significantly influences its binding affinity to Cereblon, the formation of the ternary complex (Target Protein-PROTAC-CRBN), and ultimately, the efficiency of target protein degradation. The this compound linker provides a flexible alkyl chain that can orient the thalidomide (B1683933) moiety for effective binding to CRBN. Below is a comparison of this linker with other common alternatives.
| Linker Type | Representative Structure | Key Characteristics | Expected Performance |
| This compound | Thalidomide-O-(CH₂)₆-NHBoc | - Flexible C6 alkyl chain- Ether linkage- Boc-protected amine for conjugation | - Generally good CRBN binding affinity.- The flexibility of the C6 linker can facilitate the formation of a stable ternary complex for a variety of target proteins.- Ether linkage can improve metabolic stability compared to ester linkages. |
| Pomalidomide-based Linkers | Pomalidomide-linker- | - Pomalidomide exhibits stronger intrinsic binding to CRBN than thalidomide.- The amino group on the phthalimide (B116566) ring offers a versatile attachment point. | - Often leads to more potent PROTACs with lower DC50 values due to higher CRBN affinity.[1]- May offer improved degradation selectivity.[1] |
| PEG Linkers | Thalidomide-linker-(OCH₂CH₂)n- | - Polyethylene glycol (PEG) chains of varying lengths.- Increases hydrophilicity and can improve solubility and pharmacokinetic properties. | - Can enhance cell permeability and in vivo properties.- The optimal PEG length is target-dependent and requires empirical determination. |
| Rigid/Aromatic Linkers | Thalidomide-linker-Aryl- | - Incorporates rigid structures like phenyl or piperazine (B1678402) rings. | - Can provide conformational constraint, which may pre-organize the PROTAC for optimal ternary complex formation.- May lead to improved selectivity for specific target proteins. |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from Cereblon binding and protein degradation assays for thalidomide-based PROTACs. Note that these values are illustrative and highly dependent on the specific target protein, cell line, and experimental conditions.
| Assay Type | Metric | Thalidomide-based PROTAC (Illustrative Values) | Pomalidomide-based PROTAC (Illustrative Values) |
| Cereblon Binding Assay (FP/TR-FRET) | IC50 / Ki (nM) | 50 - 500 | 10 - 200 |
| Protein Degradation Assay (Western Blot) | DC50 (nM) | 10 - 100 | 1 - 50 |
| Protein Degradation Assay (Western Blot) | Dmax (%) | > 90% | > 90% |
IC50: The concentration of a PROTAC required to displace 50% of a fluorescently labeled tracer from CRBN. Ki: The inhibition constant, a measure of binding affinity. DC50: The concentration of a PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Competitive Cereblon Binding Assay using Fluorescence Polarization (FP)
This assay measures the ability of a PROTAC to displace a fluorescently labeled thalidomide analog from the recombinant Cereblon/DDB1 complex.
Materials:
-
Recombinant human Cereblon/DDB1 complex
-
Fluorescently labeled thalidomide probe (e.g., Bodipy-thalidomide)
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
This compound PROTAC and other test compounds
-
Positive control (e.g., Pomalidomide)
-
Black, low-binding 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the this compound PROTAC and control compounds in DMSO, and then dilute in assay buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add the fluorescently labeled thalidomide probe to all wells at a final concentration determined by a prior titration experiment (typically in the low nM range).
-
Initiate the binding reaction by adding the recombinant Cereblon/DDB1 complex to all wells (final concentration also determined by titration).
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter variable slope equation.
PROTAC-Mediated Protein Degradation Assay using Western Blot
This assay quantifies the reduction in the level of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
This compound PROTAC and other test compounds
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound PROTAC or control compounds for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and determine the DC50 and Dmax values.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for a competitive FP-based Cereblon binding assay.
References
A Researcher's Guide to Validating PROTAC Target Engagement: A Comparative Analysis
For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, validating the engagement of a PROTAC (Proteolysis Targeting Chimera) with its intended target is a critical step. This guide provides an objective comparison of key methodologies, supported by experimental data, to conclusively demonstrate on-target activity and guide the optimization of these novel therapeutics.
PROTACs represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven protein degradation.[1] Their unique mechanism, which involves hijacking the cell's ubiquitin-proteasome system, necessitates a multi-faceted validation approach to confirm each step of the process.[2][3][4] A robust validation workflow confirms that the PROTAC molecule facilitates the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target.[2][5]
This guide will compare and contrast the most widely used techniques for validating PROTAC target engagement, from initial ternary complex formation to final protein degradation, providing detailed protocols for key experiments and quantitative data for informed decision-making.
The PROTAC Mechanism of Action: A Stepwise Validation Approach
The journey of a PROTAC from administration to target degradation can be systematically monitored through a series of validation assays. Each step presents an opportunity to assess the efficacy and specificity of the PROTAC molecule.
Stage 1: Confirming Ternary Complex Formation
The formation of a stable ternary complex is the cornerstone of PROTAC activity.[2] Several biophysical and in-cell assays can be employed to detect and quantify this crucial interaction. A comparison of these methods is presented in Table 1.
Table 1: Comparison of Assays for Ternary Complex Formation
| Assay | Principle | Sample Type | Throughput | Key Advantages | Key Disadvantages |
| NanoBRET™ [6][7][8][9][10] | Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged protein and a fluorescently labeled binding partner. | Live cells | High | Real-time kinetics in a physiological context. | Requires genetic modification of cells. |
| TR-FRET [11][12][13] | Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor fluorophore-labeled binding partners. | Purified proteins, cell lysates | High | Homogeneous, no-wash format; high sensitivity. | Requires labeled proteins; potential for compound interference. |
| AlphaLISA® [14][15][16][] | Proximity-based assay where singlet oxygen transfer between donor and acceptor beads generates a chemiluminescent signal. | Purified proteins, cell lysates | High | High sensitivity and wide dynamic range. | Can be sensitive to buffer components; potential for "hook effect" at high concentrations. |
| Fluorescence Polarization (FP) [18] | Measures the change in polarization of fluorescently labeled molecules upon binding to a larger partner. | Purified proteins | Medium | Simple, solution-based assay. | Requires fluorescently labeled ligand; may not be suitable for weak interactions. |
| Surface Plasmon Resonance (SPR) [4][5] | Detects changes in refractive index at a sensor surface upon binding of an analyte. | Purified proteins | Low | Provides real-time kinetic data (on/off rates). | Requires specialized equipment; protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) [5] | Measures the heat change upon binding of two molecules. | Purified proteins | Low | Provides a complete thermodynamic profile of the interaction. | Requires large amounts of pure protein; low throughput. |
| Immunoprecipitation (IP) Pull-down [3][19] | An antibody is used to isolate a protein of interest and its binding partners from a cell lysate. | Cell lysates | Low | Can detect endogenous protein interactions. | Semi-quantitative; can be prone to non-specific binding. |
Experimental Protocol: NanoBRET™ Ternary Complex Assay
This protocol provides a general workflow for assessing PROTAC-induced ternary complex formation in live cells using NanoBRET™ technology.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-fused Protein of Interest (POI)
-
Plasmid encoding HaloTag®-fused E3 ligase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
Assay plates (white, 96- or 384-well)
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer with 450 nm and 610 nm emission filters
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the NanoLuc-POI and HaloTag-E3 ligase at an optimized ratio.[6]
-
Cell Plating: After 18-24 hours, harvest the transfected cells and plate them in assay plates at a predetermined density.[6]
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[7]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[7]
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[6][7]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[7]
Stage 2: Assessing Target Ubiquitination
Following ternary complex formation, the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation.[3] Detecting this ubiquitination is a direct confirmation of successful E3 ligase engagement and a critical step in the validation process.
Table 2: Comparison of Assays for Target Ubiquitination
| Assay | Principle | Sample Type | Throughput | Key Advantages | Key Disadvantages |
| Immunoprecipitation-Western Blot (IP-WB) [3][20] | The target protein is immunoprecipitated, and the ubiquitinated forms are detected by Western blotting with an anti-ubiquitin antibody. | Cell lysates | Low | Directly visualizes poly-ubiquitin chains on the target protein. | Labor-intensive; semi-quantitative. |
| In Vitro Ubiquitination Assays [18] | Recombinant E1, E2, E3 ligase, target protein, and ubiquitin are combined with the PROTAC to reconstitute the ubiquitination cascade in a test tube. | Purified proteins | Medium-High | Allows for mechanistic studies in a controlled environment. | May not fully recapitulate cellular conditions. |
| NanoBRET™ Ubiquitination Assay [8] | Measures the BRET signal between a NanoLuc®-tagged ubiquitin and a HaloTag®-labeled target protein. | Live cells | High | Real-time, quantitative measurement of ubiquitination in live cells. | Requires expression of tagged proteins. |
| ELISA-based Assays [20] | A sandwich ELISA format is used to capture the target protein and detect ubiquitination using an anti-ubiquitin antibody. | Cell lysates | High | Quantitative and high-throughput. | May not distinguish between mono- and poly-ubiquitination. |
Experimental Protocol: Immunoprecipitation-Western Blot for Ubiquitination
This protocol outlines the steps to detect the ubiquitination of a target protein following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA) with protease, phosphatase, and deubiquitinase inhibitors
-
Primary antibody against the target protein
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC for a specified time. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) for the last few hours to allow the accumulation of ubiquitinated proteins.[21]
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors to preserve the ubiquitinated state of the protein.[22]
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target protein, followed by incubation with protein A/G beads to pull down the target protein and its binding partners.[3]
-
Western Blotting: Elute the immunoprecipitated proteins from the beads, separate them by SDS-PAGE, and transfer to a membrane.[23]
-
Detection: Probe the membrane with a primary antibody against ubiquitin, followed by an HRP-conjugated secondary antibody.[3]
-
Analysis: A ladder of high molecular weight bands appearing in the PROTAC-treated sample indicates poly-ubiquitination of the target protein.[3]
Stage 3: Measuring Target Protein Degradation
The ultimate validation of a PROTAC's efficacy is the quantifiable reduction of the target protein. Several methods can be employed to measure protein degradation, each with its own advantages and limitations.
Table 3: Comparison of Assays for Protein Degradation
| Assay | Principle | Sample Type | Throughput | Key Advantages | Key Disadvantages |
| Western Blot [23][24][25] | Quantifies the amount of a specific protein in a sample using antibodies. | Cell lysates, tissue homogenates | Low-Medium | Widely accessible; provides visual confirmation of degradation. | Semi-quantitative; can be time-consuming. |
| Mass Spectrometry (Proteomics) [2][24] | Unbiased identification and quantification of thousands of proteins in a sample. | Cell lysates, tissue homogenates | Low-Medium | Global and unbiased assessment of on-target and off-target degradation. | Requires specialized equipment and expertise. |
| HiBiT/NanoLuc® Reporter Assays [4][26][27] | The target protein is tagged with a small luminescent peptide (HiBiT) which complements a larger subunit (LgBiT) to produce light. Degradation of the tagged protein results in a loss of luminescence. | Live cells, cell lysates | High | Real-time, quantitative measurement of protein levels in live cells. | Requires genetic modification of cells. |
| Flow Cytometry [2] | Measures the fluorescence of individual cells stained with a fluorescently labeled antibody against the target protein. | Whole cells | High | Provides single-cell resolution of protein degradation. | Requires cell-permeable antibodies for intracellular targets. |
| Quantitative PCR (qPCR) [24] | Measures the mRNA levels of the target gene to confirm that protein knockdown is not due to transcriptional repression. | RNA isolated from cells | High | Confirms a post-transcriptional mechanism of action. | Does not directly measure protein levels. |
Quantitative Parameters for Degradation: DC₅₀ and Dₘₐₓ
Two key parameters are used to quantify the efficacy of a PROTAC:
-
DC₅₀ (Degradation Concentration 50): The concentration of the PROTAC that induces 50% of the maximal protein degradation.[22][28]
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved at saturating PROTAC concentrations.[22][28]
These values are typically determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.[22]
Table 4: Example Degradation Data for a BTK PROTAC
| PROTAC | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| NC-1 (Non-covalent) | 2.2 | 97 | Mino |
| IR-1 (Irreversible) | 3.5 | 95 | Mino |
| RC-3 (Reversible Covalent) | 5.8 | 96 | Mino |
| Data adapted from reference[28]. |
Experimental Protocol: Western Blot for Protein Degradation
This protocol provides a standard procedure for quantifying PROTAC-induced protein degradation using Western blotting.
Procedure:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours).[23]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA or similar assay.[25]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[23]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.[23]
-
Detection and Quantification: Detect the chemiluminescent signal and quantify the band intensities.[24]
-
Data Analysis: Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine the DC₅₀ and Dₘₐₓ values.[22]
Conclusion: An Integrated Approach to Validation
Validating the target engagement of a PROTAC is a multi-step process that requires a combination of orthogonal assays. By systematically confirming ternary complex formation, target ubiquitination, and protein degradation, researchers can build a comprehensive data package that provides a high degree of confidence in the efficacy and mechanism of action of their PROTAC molecules. The selection of appropriate assays will depend on the specific research question, available resources, and the desired throughput. An integrated approach, combining both in vitro and in cellulo methods, will ultimately lead to a more thorough understanding of PROTAC performance and accelerate the development of this exciting new class of therapeutics.
References
- 1. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. eubopen.org [eubopen.org]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. SLAS2024 [slas2024.eventscribe.net]
- 18. tandfonline.com [tandfonline.com]
- 19. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
- 21. lifesensors.com [lifesensors.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. promega.com [promega.com]
- 27. Target Degradation [promega.sg]
- 28. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The PROTAC Paradigm: A Comparative Guide to E3 Ligase Ligands, Featuring Thalidomide-O-C6-NHBoc
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) design. This guide provides a comprehensive comparison of Thalidomide-O-C6-NHBoc, a Cereblon (CRBN) ligand, with other prominent E3 ligase ligands. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes, this document aims to equip researchers with the critical information needed to make informed decisions in the development of novel protein degraders.
Introduction to PROTACs and the Role of E3 Ligase Ligands
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule is composed of three key elements: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized in PROTAC development, primarily due to the availability of well-characterized, high-affinity small-molecule ligands.[1][2] The most prominent among these are Cereblon (CRBN) and von Hippel-Lindau (VHL), with Murine Double Minute 2 (MDM2) and Inhibitors of Apoptosis Proteins (IAPs) also emerging as viable alternatives.[3][4]
Thalidomide (B1683933) and its analogues, known as immunomodulatory drugs (IMiDs), are well-established ligands for CRBN.[][6] this compound is a synthetic derivative that incorporates the thalidomide moiety for CRBN recruitment and a C6 linker with a Boc-protected amine, providing a versatile building block for PROTAC synthesis.[7][8]
Performance Comparison of E3 Ligase Ligands
The choice of E3 ligase ligand significantly influences a PROTAC's degradation efficiency (DC50), maximal degradation level (Dmax), selectivity, and pharmacokinetic properties. The following tables provide a comparative overview of key performance metrics for PROTACs utilizing different E3 ligase ligands. It is important to note that direct comparisons can be challenging as the optimal E3 ligase and linker are often target-dependent.
Table 1: Comparison of CRBN and VHL Ligand-Based PROTACs Targeting BRD4
| E3 Ligase Ligand | PROTAC Example | Target Protein | DC50 | Dmax | Cell Line | Reference |
| Pomalidomide (CRBN) | dBET1 | BRD4 | 4 nM | >95% | MV4;11 | [9] |
| VH032 (VHL) | MZ1 | BRD4 | 26 nM | ~90% | HeLa | [9] |
| Thalidomide (CRBN) | ARV-825 | BRD4 | <1 nM | >95% | RS4;11 | [10] |
Table 2: Comparison of MDM2 and IAP Ligand-Based PROTACs
| E3 Ligase Ligand | PROTAC Example | Target Protein | DC50 | Dmax | Cell Line | Reference |
| Nutlin-3a (MDM2) | A1874 | BRD4 | ~100 nM | ~70% | RS4;11 | [4] |
| Bestatin (cIAP1) | SNIPER(ER) | Estrogen Receptor | ~10 nM | >90% | MCF7 | [11] |
Signaling Pathways and Experimental Workflows
The mechanism of action of a PROTAC involves a series of orchestrated molecular events, from ternary complex formation to proteasomal degradation. Understanding and visualizing these pathways and the experimental workflows used to assess them is crucial for rational PROTAC design.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thalidomide-NH-C6-NH-Boc, 2093536-13-9 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
Determining Efficacy and Potency of Protein Degraders: A Comparative Guide to DC50 and Dmax Determination
For researchers, scientists, and drug development professionals, understanding the key performance metrics of protein degraders is paramount. This guide provides an objective comparison of methodologies for determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax), crucial parameters for evaluating the potency and efficacy of these novel therapeutics. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the robust characterization of protein degraders.
Protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), represent a paradigm shift in pharmacology. Instead of merely inhibiting a target protein's function, they harness the cell's own machinery, the ubiquitin-proteasome system, to induce the target's complete removal.[1] To effectively compare and develop these molecules, accurate and reproducible measurement of their degradation capabilities is essential. The two primary metrics used are:
-
DC50: The concentration of a degrader at which 50% of the target protein is degraded. It is a measure of the degrader's potency.[2]
-
Dmax: The maximum percentage of protein degradation that can be achieved with a given degrader, reflecting its efficacy.[2]
This guide will delve into the common experimental techniques used to determine these values, offering a comparative analysis to inform your experimental design.
Comparative Performance of Protein Degraders
The selection of a protein degrader for a specific target often involves comparing the performance of multiple candidates. The following tables summarize the DC50 and Dmax values for various degraders targeting prominent cancer-related proteins: Bromodomain-containing protein 4 (BRD4), Bruton's tyrosine kinase (BTK), and Poly (ADP-ribose) polymerase 1 (PARP1).
Table 1: Comparison of BRD4 Protein Degraders
| Degrader | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1, 0.57, 1, 1 | Not Reported |
| MZ1 | VHL | H661, H838 | 8, 23 | >90 |
| dBET1 | CRBN | MV-4-11 | Not Reported | >90 |
| ARV-771 | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 1, < 5 | Not Reported |
Table 2: Comparison of BTK Protein Degraders
| Degrader | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| NC-1 | CRBN | Mino | 2.2 | 97 |
| IR-1 | CRBN | Mino | Not Reported | >95 |
| RC-1 | CRBN | Mino | Not Reported | ~90 |
| DD 03-171 | CRBN | Mantle Cell Lymphoma (MCL) | 5.1 | Not Reported |
Table 3: Performance of a PARP1 Protein Degrader
| Degrader | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| D6 | CRBN | MDA-MB-231 | 25.23 | Not Reported |
Experimental Protocols for DC50 and Dmax Determination
A variety of methods can be employed to quantify protein degradation. The choice of assay depends on factors such as throughput requirements, antibody availability, and the need for kinetic data. Here, we detail the protocols for four commonly used techniques.
Method 1: Western Blotting
Western blotting is a traditional and widely used method for quantifying protein levels. It is a semi-quantitative technique that relies on the specific binding of antibodies to the target protein.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the protein degrader (typically 8-12 concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[3]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[3]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.[3]
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.[4]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]
-
Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that can be more quantitative and higher-throughput than Western blotting. A sandwich ELISA format is commonly used to measure protein levels in cell lysates.
Experimental Protocol:
-
Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for the target protein overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare cell lysates from degrader-treated and control cells as described for Western blotting.
-
Add diluted cell lysates and a serial dilution of a purified protein standard to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate and add a detection antibody that recognizes a different epitope on the target protein. This antibody is typically biotinylated.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme and Substrate Incubation:
-
Wash the plate and add streptavidin-HRP.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate and add a TMB substrate. Allow the color to develop.
-
-
Data Acquisition and Analysis:
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Generate a standard curve from the purified protein standards.
-
Determine the concentration of the target protein in each sample from the standard curve.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the degrader concentration to determine DC50 and Dmax.
-
Method 3: HiBiT Lytic Detection Assay
The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in real-time or in an endpoint format. It requires the target protein to be endogenously tagged with the 11-amino-acid HiBiT peptide.
Experimental Protocol:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock in the HiBiT tag at the N- or C-terminus of the endogenous gene encoding the target protein.
-
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a 96-well white plate.
-
Treat the cells with a serial dilution of the protein degrader for the desired time.
-
-
Lysis and Detection:
-
Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and furimazine substrate, directly to the wells.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and luminescent signal generation.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal to the vehicle-treated control.
-
Plot the normalized signal against the degrader concentration to determine DC50 and Dmax.[5]
-
Method 4: Targeted Mass Spectrometry
Targeted mass spectrometry offers a highly specific and quantitative method for measuring protein levels, without the need for antibodies. This approach typically involves monitoring the abundance of specific peptides derived from the target protein.
Experimental Protocol:
-
Sample Preparation:
-
Prepare cell lysates from degrader-treated and control cells.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
For relative quantification, label the peptides with isobaric tags (e.g., TMT) or use a label-free approach.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides using liquid chromatography.
-
Analyze the peptides using a mass spectrometer operating in a targeted mode, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM). In this mode, the instrument is programmed to specifically measure the intensity of a predefined set of peptides from the target protein.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to quantify the peak areas of the targeted peptides.
-
Normalize the peptide intensities to an internal standard or a housekeeping protein.
-
Calculate the percentage of protein remaining in the treated samples relative to the control.
-
Plot the percentage of remaining protein against the degrader concentration to determine DC50 and Dmax.[6]
-
Comparison of Methodologies
Each of the described methods has its own set of advantages and disadvantages, which should be considered when designing experiments to characterize protein degraders.
Table 4: Comparison of Assays for DC50 and Dmax Determination
| Method | Throughput | Quantitative Nature | Key Advantages | Key Disadvantages |
| Western Blotting | Low | Semi-quantitative | Widely accessible; provides molecular weight information.[4] | Labor-intensive; dependent on antibody quality; lower throughput.[6] |
| ELISA | High | Quantitative | High throughput; more sensitive than Western blotting. | Requires a matched pair of high-quality antibodies; can be prone to matrix effects.[7] |
| HiBiT Assay | High | Quantitative | Real-time or endpoint measurements in live cells; high sensitivity and dynamic range.[8] | Requires genetic modification of the target protein.[6] |
| Mass Spectrometry | Medium to High | Highly quantitative | Unbiased and highly specific; does not require antibodies; can provide proteome-wide off-target analysis.[5] | Requires specialized equipment and expertise; more complex sample preparation and data analysis.[3] |
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the experimental process and the underlying biological context, the following diagrams illustrate the general workflow for determining DC50 and Dmax and the signaling pathway of a targeted protein degrader.
Caption: Experimental workflow for DC50 and Dmax determination.
Caption: PROTAC-mediated protein degradation pathway.
By carefully selecting the appropriate methodology and adhering to robust experimental protocols, researchers can confidently determine the DC50 and Dmax of protein degraders, enabling the effective advancement of this promising therapeutic modality.
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 3. Targeted Protein Degraders | Bruker [bruker.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selvita.com [selvita.com]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for PROTAC Validation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, validating the efficacy and mechanism of action of Proteolysis Targeting Chimeras (PROTACs) is paramount. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method to confirm the direct engagement of a PROTAC with its target protein and the E3 ligase within the complex environment of a living cell.[1][2] This guide provides an objective comparison of CETSA with alternative validation methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assays for their PROTAC development workflow.
The Principle of PROTAC Validation: Beyond Degradation
A successful PROTAC must not only induce the degradation of the target protein but also physically engage both the target and an E3 ubiquitin ligase to form a productive ternary complex.[3][4][5] Therefore, a comprehensive validation strategy involves not only quantifying protein knockdown but also confirming direct target engagement.
Comparative Analysis of PROTAC Validation Methods
The selection of a validation method depends on the specific experimental question, the stage of PROTAC development, and the available resources. The following table provides a comparative overview of CETSA and its main alternatives.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | HiBiT/NanoBRET Assays |
| Principle | Ligand binding alters the thermal stability of the target protein.[6] | Ligand binding protects the target protein from proteolytic degradation.[7] | Genetically encoded tags (HiBiT) or energy transfer (NanoBRET) are used to quantify protein levels or proximity.[8][9] |
| Primary Readout | Change in protein melting temperature (Tm) or isothermal dose-response.[10] | Increased resistance to protease digestion.[11] | Luminescence or Bioluminescence Resonance Energy Transfer (BRET).[8][9] |
| Cellular Context | Intact cells, cell lysates, tissues.[1] | Primarily cell lysates, can be adapted for intact cells.[7] | Intact cells.[8][9] |
| Labeling Requirement | Label-free.[1] | Label-free.[11] | Requires genetic modification (CRISPR/Cas9 knock-in of HiBiT tag).[8][9] |
| Throughput | Moderate to high (with automated platforms).[10] | Low to moderate.[7] | High.[8][9] |
| Quantitative Nature | Quantitative (EC50 for target engagement).[12] | Semi-quantitative to quantitative.[7] | Highly quantitative (DC50, Dmax, degradation kinetics).[8][9] |
| Key Advantages | - Physiologically relevant (intact cells)- No compound modification required- Can assess engagement with both target and E3 ligase.[1] | - Direct evidence of binding- Useful for targets not amenable to thermal shift.[7] | - High sensitivity and dynamic range- Real-time kinetic measurements- Amenable to high-throughput screening.[8][9][13] |
| Key Limitations | - Not all protein-ligand interactions cause a thermal shift- Can be lower throughput than tag-based methods.[7] | - Requires optimization of protease digestion- Less sensitive than CETSA for some targets.[7] | - Requires cell line engineering- Potential for tag interference with protein function. |
Quantitative Data Comparison
The following table presents typical quantitative data obtained from the different validation methods for PROTACs. These values are illustrative and can vary depending on the specific PROTAC, target, and cell line used.
| Parameter | CETSA | HiBiT Assay |
| EC50 (Target Engagement) | 1 - 1000 nM[12] | Not directly measured |
| DC50 (Degradation) | Can be correlated with degradation assays | 0.1 - 500 nM[8][9] |
| Dmax (Maximal Degradation) | Can be correlated with degradation assays | >90%[8][9] |
| Degradation Rate (t1/2) | Not directly measured | 1 - 6 hours[8][9] |
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams illustrate the CETSA workflow and the general mechanism of action for a PROTAC.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for PROTAC Validation
This protocol is a general guideline and may require optimization for specific PROTACs, cell lines, and targets.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
2. Heat Challenge:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[14]
3. Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).[14]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[14]
4. Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
Analyze the soluble protein fraction by Western blotting using an antibody specific to the target protein. A loading control (e.g., GAPDH, Tubulin) should also be probed.
-
For a more unbiased approach, the soluble proteome can be analyzed by mass spectrometry (CETSA-MS).[1]
5. Data Analysis:
-
Melt Curve: Quantify the band intensities from the Western blot and plot the percentage of soluble protein against the temperature. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
-
Isothermal Dose-Response (ITDR): Treat cells with a serial dilution of the PROTAC and heat all samples at a single, optimized temperature. Plot the percentage of soluble protein against the PROTAC concentration to determine the EC50 of target engagement.[12]
Drug Affinity Responsive Target Stability (DARTS) Protocol
1. Cell Lysis and PROTAC Incubation:
-
Lyse cells in a non-denaturing buffer and quantify the protein concentration.
-
Incubate the cell lysate with various concentrations of the PROTAC or vehicle control for 1 hour at room temperature.
2. Protease Digestion:
-
Add a protease (e.g., thermolysin, pronase) to the lysates at an optimized concentration.[11]
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.
3. Western Blot Analysis:
-
Separate the protein digests by SDS-PAGE and perform a Western blot using an antibody against the target protein.
4. Data Analysis:
-
An increase in the band intensity of the full-length target protein in the PROTAC-treated samples compared to the vehicle control indicates that the PROTAC has bound to and protected the target from proteolytic degradation.
HiBiT-based Lytic Assay for PROTAC-induced Degradation
This protocol requires a cell line where the target protein is endogenously tagged with the HiBiT peptide using CRISPR/Cas9.
1. Cell Plating and PROTAC Treatment:
-
Plate the HiBiT-tagged cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of the PROTAC and incubate for the desired time course (e.g., 2, 4, 8, 24 hours).
2. Lysis and Luminescence Reading:
-
Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and luciferase substrate, to each well.
-
Shake the plate for 10 minutes at room temperature to induce cell lysis and allow for HiBiT-LgBiT complementation.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescence signal is proportional to the amount of HiBiT-tagged target protein.
-
Normalize the data to the vehicle control to determine the percentage of protein degradation.
-
Plot the percentage of degradation against the PROTAC concentration to calculate the DC50 and Dmax values.[8][9][13]
Conclusion
CETSA is a robust and physiologically relevant method for validating PROTAC target engagement in a label-free manner.[1] Its ability to be performed in intact cells provides a significant advantage in understanding how a PROTAC behaves in a native cellular environment. While alternative methods like DARTS and HiBiT/NanoBRET assays offer their own unique advantages in terms of direct binding evidence and high-throughput capabilities, respectively, CETSA remains a cornerstone technique for the in-depth characterization of PROTACs. A multi-faceted approach, employing a combination of these orthogonal assays, will ultimately provide the most comprehensive and reliable validation of a PROTAC's mechanism of action and its potential as a therapeutic agent.
References
- 1. pelagobio.com [pelagobio.com]
- 2. pelagobio.com [pelagobio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 8. promega.com [promega.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 10. Frontiers | Current Advances in CETSA [frontiersin.org]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 12. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 標的タンパク質分解 [promega.jp]
- 14. benchchem.com [benchchem.com]
The Point of Connection: A Comparative Guide to PROTAC Efficiency Based on Linker Attachment Points
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the quest for novel therapeutics. While the choice of warhead and E3 ligase ligand dictates the targeting specificity, the seemingly simple linker connecting these two moieties plays a profound role in the overall efficacy of the degrader. A key, yet often complex, design parameter is the point at which the linker is attached to both the warhead and the E3 ligase ligand—the "exit vector." This decision significantly impacts the formation and stability of the ternary complex, ultimately governing the efficiency and selectivity of target protein degradation.
This guide provides an objective comparison of PROTAC efficiency based on different linker attachment points, supported by experimental data. We will delve into the quantitative effects on degradation, provide detailed experimental protocols for assessing PROTAC performance, and visualize the underlying principles of PROTAC mechanics.
Data Presentation: The Impact of Linker Attachment on Degradation Efficiency
The choice of linker exit vector can dramatically alter a PROTAC's ability to degrade its target protein. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies comparing different linker attachment points on both the E3 ligase ligand and the target protein warhead.
Table 1: Comparison of Degradation Efficiency for Different Linker Attachment Points on the Thalidomide Scaffold (CRBN Ligand)
| Target Protein | E3 Ligand & Linker Position | PROTAC Name | DC50 (nM) | Dmax (%) | Reference |
| Bruton's Tyrosine Kinase (BTK) | Pomalidomide (B1683931) @ C4-position | PTD10 | 0.5 | >95 | [1] |
| Bruton's Tyrosine Kinase (BTK) | Pomalidomide @ C5-position | PTD16 | ~1.7 | >95 | [1] |
| HDAC8 | Pomalidomide @ C4-position | ZQ-23 | 147 | 93 | [1] |
This table highlights that for BTK degradation, the C4-position on the pomalidomide scaffold yielded a more potent PROTAC compared to the C5-position.[1]
Table 2: Comparison of Degradation Efficiency for Different Linker Attachment Points on a BET Inhibitor Warhead (JQ1)
| E3 Ligase Ligand | Warhead & Linker Position | Linker Type | Ternary Complex Cooperativity (α) | Cellular BRD4 Degradation | Reference |
| VH032 (VHL Ligand) | Triazolodiazepine (JQ1) | PEG-3 | Positive | Potent | [2] |
| VH032 (VHL Ligand) | Tetrahydroquinoline (I-BET726) | PEG-3 | Negative | Less Potent | [2] |
This table illustrates that even with the same E3 ligase ligand and linker length, the exit vector on the warhead significantly impacts ternary complex formation and degradation potency. The triazolodiazepine-based PROTAC with its specific linker attachment point demonstrated positive cooperativity and more effective degradation.[2]
Table 3: Physicochemical Properties of PROTACs with Different Linker Attachment Points
| PROTAC | Linker Attachment | Molecular Weight (Da) | cLogP | TPSA (Ų) | Reference |
| ARV-110 | Rigid linker with piperidine/piperazine | >800 | High | >120 | [3] |
| ARV-471 | Rigid linker with piperidine/piperazine | >800 | High | >120 | [3] |
| Flexible Linker PROTACs | Varies | Generally High | Often High | Varies | [4] |
This table provides a general overview of how linker composition, often influenced by attachment strategy, affects key physicochemical properties. Rigid linkers, as seen in clinical candidates, can contribute to favorable drug-like properties despite the high molecular weight inherent to PROTACs.[3][4]
Visualizing the Process: From Mechanism to Measurement
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism, the experimental workflow for its evaluation, and the critical role of the linker attachment point.
Experimental Protocols: A Guide to Measurement
Accurate and reproducible experimental data are the cornerstone of any comparative analysis. The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Western Blot Analysis for Determination of DC50 and Dmax
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[5][6]
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control.
-
Incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression model.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC is a powerful technique to measure the thermodynamics of binding interactions and to determine the cooperativity of ternary complex formation.[7]
Materials:
-
Purified target protein
-
Purified E3 ligase (or its substrate-binding domain)
-
PROTAC of interest
-
Isothermal Titration Calorimeter
-
Matched buffer for all components
Procedure:
-
Preparation:
-
Dialyze the purified target protein and E3 ligase against the same buffer to ensure buffer matching.
-
Prepare a stock solution of the PROTAC in the same buffer.
-
-
Binary Binding Experiments:
-
PROTAC to Target Protein: Titrate the PROTAC solution into the sample cell containing the target protein to determine the binary binding affinity (Kd1).
-
PROTAC to E3 Ligase: Titrate the PROTAC solution into the sample cell containing the E3 ligase to determine the binary binding affinity (Kd2).
-
-
Ternary Complex Formation Experiment:
-
Saturate the target protein with the PROTAC by preparing a solution with a molar excess of the PROTAC.
-
Titrate this complex into the sample cell containing the E3 ligase.
-
-
Data Analysis:
-
Integrate the heat peaks from the titration curves.
-
Fit the data to an appropriate binding model to determine the dissociation constants (Kd) for each interaction.
-
Calculate the cooperativity factor (α) using the formula: α = (Kd1 * Kd2) / (Kd_ternary * [PROTAC]). A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
-
Conclusion
The selection of the linker attachment point is a critical, multifaceted decision in the design of a potent and selective PROTAC. As the presented data and principles illustrate, the exit vector on both the warhead and the E3 ligase ligand profoundly influences the geometry and stability of the ternary complex, which in turn dictates the efficiency of target protein degradation. A seemingly minor change in the attachment point can lead to significant differences in biological activity.
Therefore, a systematic approach that combines rational design, guided by structural biology and computational modeling, with empirical testing is paramount. By carefully considering the potential exit vectors and employing robust experimental methodologies to quantify the impact of these choices, researchers can accelerate the development of next-generation protein degraders with improved therapeutic profiles. The data and protocols provided in this guide serve as a foundational resource for navigating the complex but rewarding landscape of PROTAC design.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Mass Spectrometry: The Gold Standard for Validating PROTAC-Mediated Degradation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely, offering a powerful therapeutic strategy. However, rigorous validation of PROTAC-induced degradation is critical to ensure efficacy and specificity. While several methods exist, mass spectrometry-based proteomics has emerged as the gold standard, providing an unbiased and comprehensive view of the proteome.
This guide offers an objective comparison of mass spectrometry with other common validation techniques, supported by experimental data and detailed protocols.
Comparison of Key Validation Methods
A multi-faceted approach employing orthogonal techniques is crucial for robust validation of PROTAC candidates.[1] The choice of method depends on the specific experimental goals, desired throughput, and sensitivity.[1]
| Method | Principle | Throughput | Quantitative Capability | Key Parameters | Advantages | Disadvantages |
| Mass Spectrometry (Quantitative Proteomics) | Unbiased identification and quantification of thousands of proteins in a cell lysate.[1] | Low to Medium | Highly quantitative (Relative & Absolute) | Global protein abundance changes, off-target effects | Gold standard for specificity assessment, unbiased, comprehensive proteome view.[1][2] | Technically demanding, expensive, lower throughput than reporter assays. |
| Western Blot | Separates proteins by size, followed by detection with specific antibodies.[3] | Low | Semi-quantitative | DC50, Dmax | Widely accessible, visual confirmation of degradation.[1] | Low throughput, dependent on antibody quality, can be subjective.[4] |
| HiBiT/NanoBRET Assay | Luminescence-based reporter system where a small peptide tag (HiBiT) is knocked into the target protein.[3] | High | Highly quantitative | DC50, Dmax, degradation kinetics | Real-time monitoring in live cells, high throughput, highly sensitive.[3] | Requires genetic modification of the target protein. |
| In-Cell Western™ Assay | Microplate-based immunofluorescent detection of target proteins within fixed cells.[1] | High | Quantitative | Relative protein levels | Higher throughput than traditional Western Blot, no cell lysis or gel electrophoresis required.[1] | Requires specific primary antibodies, potential for high background. |
Quantitative Data Summary
The efficacy of a PROTAC is typically defined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while a higher Dmax signifies greater degradation efficiency.[1] The following table presents representative data for the well-characterized BRD4-degrading PROTAC, MZ1, across different validation methods.
| Method | Cell Line | Time (h) | DC50 (nM) | Dmax (%) | Reference |
| Mass Spectrometry | HeLa | 24 | ~10-50 | >90 | [2] |
| Western Blot | HeLa | 24 | ~20 | >95 | [3] |
| HiBiT Assay | HEK293 | 24 | ~15 | >98 | [5] |
Note: The presented values are approximations derived from multiple sources and are intended for illustrative purposes. Experimental conditions can significantly influence the observed DC50 and Dmax.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7][8]
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Validation
A typical workflow for validating a PROTAC candidate involves a tiered approach, starting with initial screening and moving towards in-depth proteomic analysis.[9]
Caption: A typical workflow for orthogonal validation of a PROTAC.
Detailed Experimental Protocols
Tandem Mass Tag (TMT)-Based Quantitative Proteomics
This protocol outlines the key steps for a TMT-based quantitative proteomics experiment to validate PROTAC-induced protein degradation.[2]
-
Cell Culture and PROTAC Treatment:
-
Culture cells (e.g., HeLa, HEK293T) to 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations and for different time points. Include a vehicle-treated control (e.g., DMSO).
-
Harvest cells and wash with ice-cold PBS.
-
-
Protein Extraction and Digestion:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.[2]
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.
-
Quench the labeling reaction.
-
Combine the labeled peptide samples in equal amounts.[6]
-
-
Peptide Fractionation and LC-MS/MS Analysis:
-
Fractionate the pooled, labeled peptides using high-pH reversed-phase chromatography to reduce sample complexity.
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins by searching against a protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify significantly up- or down-regulated proteins, confirming on-target degradation and identifying potential off-targets.[10]
-
Western Blotting
This protocol outlines the key steps for validating PROTAC-induced protein degradation by Western Blot.[3]
-
Cell Lysis:
-
Treat cells with varying concentrations of the PROTAC for a desired time course.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax.[3]
-
HiBiT Assay
This protocol outlines the key steps for a HiBiT assay to monitor PROTAC-induced protein degradation in real-time.[3][11]
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock in the HiBiT tag at the N- or C-terminus of the gene encoding the protein of interest in a cell line stably expressing the large subunit, LgBiT.[12]
-
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a white, opaque 96-well or 384-well plate.
-
For kinetic assays, add a live-cell substrate (e.g., Nano-Glo® Endurazine™) to the medium.
-
Treat cells with the PROTAC at various concentrations.
-
-
Luminescence Measurement:
-
Endpoint Assay: After the desired incubation time, add a lytic reagent containing the NanoLuc substrate and measure luminescence using a plate reader.
-
Kinetic Assay: Measure luminescence at regular intervals over time using a plate reader equipped for live-cell measurements.
-
-
Data Analysis:
-
Normalize luminescence signals to a vehicle control.
-
For endpoint assays, plot dose-response curves to determine DC50 and Dmax.
-
For kinetic assays, analyze the rate of degradation and the time to reach Dmax.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 7. lifesensors.com [lifesensors.com]
- 8. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target Degradation [promega.com]
Assessing the Selectivity of Thalidomide-O-C6-NHBoc PROTACs Against Neosubstrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. A widely adopted strategy in PROTAC design involves the use of thalidomide (B1683933) and its analogs as E3 ligase ligands to recruit the Cereblon (CRBN) E3 ubiquitin ligase. However, a critical challenge in the development of thalidomide-based PROTACs is the potential for off-target degradation of endogenous "neosubstrates" of CRBN, which can lead to unintended cellular toxicities. This guide provides a comparative assessment of the selectivity of PROTACs incorporating Thalidomide-O-C6-NHBoc, a common linker-E3 ligase ligand conjugate, against these neosubstrates.
The selectivity of a PROTAC is not solely dictated by its target-binding warhead but is significantly influenced by the E3 ligase ligand and the linker connecting the two moieties.[1] The linker's length, composition, and attachment point to the CRBN ligand can profoundly impact the geometry of the ternary complex (Target Protein-PROTAC-CRBN), thereby affecting both on-target potency and off-target neosubstrate degradation.[2]
Comparative Performance of Thalidomide-Based PROTACs
While specific quantitative data for a PROTAC constructed directly with this compound is not extensively available in the public domain, we can infer its likely performance by examining data from PROTACs with similar C6 alkyl linkers. The following tables present a comparative analysis of the degradation efficiency of various thalidomide-based PROTACs against their intended targets and key neosubstrates.
Table 1: On-Target Degradation Efficiency of Representative Thalidomide-Based PROTACs
| PROTAC Name/Identifier | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | Short Piperidine-based | BRD4 | Jurkat | < 1 | > 95 | [3] |
| SHP2 Degrader 11 | Thalidomide | PEG/Alkyl | SHP2 | KYSE-450 | 6.02 | > 90 | [4] |
| HDAC6 Degrader | Pomalidomide | Alkyl | HDAC6 | - | - | - | [5] |
| ALK Degrader (MS4078) | Pomalidomide | Arylamine | ALK | Jurkat | - | - | [6] |
Table 2: Neosubstrate Degradation Profile of Representative Thalidomide-Based PROTACs
| PROTAC Name/Identifier | E3 Ligase Ligand | Linker Type | Neosubstrate | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| TL12-186 | Pomalidomide | Promiscuous Kinase Inhibitor | IKZF1 | RPMI 8226 | - | 88.47 | [5] |
| TL12-186 | Pomalidomide | Promiscuous Kinase Inhibitor | IKZF3 | RPMI 8226 | - | 98.83 | [5] |
| Pomalidomide (as molecular glue) | Pomalidomide | - | IKZF1 | MM1.S | - | - | [5] |
| Lenalidomide (as molecular glue) | Lenalidomide | - | IKZF1 | MM1.S | - | - | [5] |
| 6-fluoro lenalidomide | 6-fluoro lenalidomide | - | IKZF1 | - | Selective Degradation | - | [7] |
| 6-fluoro lenalidomide | 6-fluoro lenalidomide | - | IKZF3 | - | Selective Degradation | - | [7] |
| 6-fluoro lenalidomide | 6-fluoro lenalidomide | - | CK1α | - | Selective Degradation | - | [7] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for assessing PROTAC potency and efficacy. A lower DC50 indicates higher potency.
Signaling Pathways and Experimental Workflows
To understand and assess the selectivity of thalidomide-based PROTACs, it is crucial to visualize the underlying molecular mechanisms and the experimental procedures used for their characterization.
Experimental Protocols
Accurate assessment of PROTAC selectivity relies on robust and well-controlled experiments. The following are detailed methodologies for key assays.
Quantitative Western Blotting for Protein Degradation
This method is used to quantify the levels of specific target and off-target proteins following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
4. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein, neosubstrates (e.g., IKZF1, IKZF3), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest band intensity to the corresponding loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Thalidomide-O-C6-NHBoc
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Thalidomide-O-C6-NHBoc. Given that this compound is a derivative of thalidomide (B1683933), a substance with known potent biological activity and reproductive toxicity, stringent safety protocols are mandatory.[1][2] The following procedures are designed to minimize exposure risk and ensure safe handling and disposal.
I. Personal Protective Equipment (PPE)
Due to the hazardous nature of thalidomide and its analogs, a comprehensive PPE strategy is required at all times.[3][4][5] This includes protection against skin contact, inhalation, and ingestion.[5]
Table 1: Required Personal Protective Equipment (PPE)
| Body Area | Required PPE | Specifications and Best Practices |
| Hands | Double Gloves | Wear two pairs of chemotherapy-tested nitrile gloves.[3] The outer glove should be changed immediately upon contamination. |
| Body | Disposable Gown | A fluid-resistant, disposable gown with long sleeves and tight-fitting cuffs is mandatory to protect clothing and skin.[5] |
| Eyes/Face | Safety Goggles & Face Shield | Use safety goggles and a full-face shield to protect against splashes and aerosols.[3] |
| Respiratory | Surgical Mask or Respirator | A surgical mask should be worn at a minimum.[3][5] For procedures that may generate aerosols or when handling the powder outside of a containment unit, a fit-tested N95 respirator is recommended.[6] |
| Feet | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[3] |
II. Operational Plan: Safe Handling Procedures
All handling of this compound, especially of the powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within a chemical fume hood. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid aerosolization.
-
Post-Handling: After handling, wipe down the work surface with an appropriate deactivating solution (e.g., a mild bleach solution followed by a neutralizing agent like sodium thiosulfate), and then with 70% ethanol.
-
PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the gown, shoe covers, face shield, and inner gloves. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.
III. Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[1]
Waste Segregation and Disposal:
-
Solid Waste: All disposable PPE, contaminated bench paper, and weighing dishes should be placed in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
IV. Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.[1]
-
Secure the Area: Restrict access to the spill area.
-
PPE: Don the appropriate PPE as outlined in Table 1, including a respirator if the spill involves a powder.
-
Containment: For liquid spills, use an absorbent material to contain the spill.[1] For solid spills, gently cover with damp absorbent paper to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials and place them in a sealed, labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area with an appropriate deactivating solution, followed by 70% ethanol.[1]
-
Reporting: Report the spill to your institution's EHS office.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
